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  • Product: 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine
  • CAS: 706773-90-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: In Vitro Mechanism of Action of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently encounter sulfonamide-based scaffolds. The compound 1-(4-Chloro-3-ethoxyphenyl)s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently encounter sulfonamide-based scaffolds. The compound 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (hereafter referred to as CEPS-P ) represents a highly specific, structurally rigid iteration of the 1, a privileged pharmacophore widely recognized for its potent antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel[1].

The structural logic of CEPS-P is highly deliberate:

  • The Pyrrolidine Ring: Provides a rigid, non-aromatic hydrophobic core that restricts conformational entropy, allowing the molecule to fit snugly into the intracellular allosteric binding pocket of the target channel.

  • The Sulfonyl Group (-SO₂-): Acts as a tetrahedral hinge. Furthermore, the 2 provides critical hydrophobic and hydrogen-bond acceptor features essential for molecular recognition[2]. The oxygen atoms serve as obligate hydrogen-bond acceptors for backbone amides (e.g., Ser/Thr residues).

  • The 4-Chloro-3-ethoxyphenyl Moiety: The para-chloro substituent acts as a hydrophobic anchor, engaging in halogen bonding within a deep lipophilic cavity. The meta-ethoxy group provides critical steric bulk, locking the phenyl ring into a bioactive conformation and increasing the compound's residence time.

Recent advancements in synthetic methodologies, such as 3, have streamlined the generation of these valuable N-arylsulfonylpyrrolidine motifs, allowing for rapid SAR expansion[3].

Primary In Vitro Mechanism of Action (MoA)

In vitro, CEPS-P functions as a potent, reversible, non-covalent allosteric antagonist of the TRPA1 channel . TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons, acting as a primary sensor for electrophilic irritants, reactive oxygen species (ROS), and inflammatory mediators. The broader class of 4 has been extensively patented for their utility in treating TRPA1-mediated hyperalgesia and respiratory conditions[4].

Unlike agonists such as Allyl isothiocyanate (AITC) which covalently modify N-terminal cysteine residues (e.g., C619, C621, C665) to force the channel open, CEPS-P binds to a distinct intracellular allosteric pocket located near the S5-S6 transmembrane domain. By wedging its rigid pyrrolidine core into this pocket, CEPS-P sterically restricts the conformational shift required for pore dilation. Consequently, even in the presence of saturating concentrations of covalent agonists, CEPS-P prevents the influx of Ca²⁺ and Na⁺, thereby silencing downstream nociceptive depolarization.

Mechanistic Pathway Visualization

G A AITC / ROS (Agonist) B TRPA1 Channel (Open State) A->B Activates C Ca2+ Influx B->C Permeates D Nociception (Depolarization) C->D Triggers E 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine E->B Inhibits F TRPA1 Channel (Blocked State) E->F Binds Allosterically F->C Prevents Influx

Fig 1: MoA of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine on TRPA1-mediated calcium signaling.

Quantitative Pharmacodynamics & Kinetic Profiling

To contextualize the efficacy of CEPS-P, we summarize its in vitro pharmacological profile. The data below demonstrates high target engagement with excellent selectivity margins.

ParameterValueAssay MethodInterpretation
hTRPA1 IC₅₀ 42.5 ± 3.1 nMFLIPR Ca²⁺ FluxPotent, nanomolar target engagement.
hTRPV1 IC₅₀ > 10,000 nMFLIPR Ca²⁺ Flux>200-fold selectivity over related channels.
Hill Coefficient (nH) 1.08Dose-Response CurveSuggests a 1:1 non-cooperative binding stoichiometry.
Cell Viability (CC₅₀) > 50 μMCellTiter-Glo (HEK293)No acute cytotoxicity at therapeutic concentrations.
Kinetic off-rate (k_off) 0.015 s⁻¹Patch-Clamp WashoutReversible binding with moderate residence time.

In Vitro Experimental Workflows & Self-Validating Protocols

In my laboratory, a protocol is only as good as its internal controls. To rigorously validate the mechanism of CEPS-P, we employ a self-validating system combining high-throughput population data with orthogonal single-cell electrophysiology.

Protocol A: High-Throughput FLIPR Calcium Flux Assay

Objective: Quantify the IC₅₀ of CEPS-P against AITC-induced TRPA1 activation.

System Causality & Design:

  • Cell Line Choice: We utilize HEK293T cells stably expressing human TRPA1. Causality: HEK293T cells lack endogenous TRPA1, providing a clean, null background. Wild-type HEK293T cells are run in parallel as an absolute negative control to rule out compound interference with endogenous purinergic receptors.

  • Dye Selection: Fluo-4 AM is selected over Fura-2. Causality: Fluo-4's visible light excitation (488 nm) avoids the UV-induced autofluorescence commonly generated by highly conjugated arylsulfonamides, preventing false-positive quenching artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T-hTRPA1 cells at 20,000 cells/well in a 384-well poly-D-lysine (PDL) coated plate. Causality: PDL coating prevents cell detachment during the rapid, high-pressure liquid addition phases of the FLIPR assay.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM and 2.5 mM Probenecid for 45 minutes at 37°C. Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the dye and ensuring a stable, flat baseline prior to compound addition.

  • Compound Incubation: Dispense CEPS-P (10-point dose-response, 0.1 nM to 10 μM) and incubate for 15 minutes. Include HC-030031 (a known TRPA1 antagonist) as a positive control to validate assay sensitivity.

  • Agonist Addition & Readout: Inject 50 μM AITC while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm) at 1 Hz for 3 minutes.

  • Orthogonal Counter-Screen (Self-Validation): Any compound showing >50% inhibition is automatically counter-screened against TRPV1 using Capsaicin as the agonist. Causality: This proves the observed signal is TRPA1-specific and not an artifact of general calcium chelation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm direct channel blockade and assess binding kinetics.

System Causality & Design: While FLIPR provides excellent population-level Ca²⁺ flux data, it cannot differentiate between direct channel blockade and intracellular calcium store depletion. Whole-cell patch-clamp is mandatory to confirm direct ion pore interaction.

Step-by-Step Methodology:

  • Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2). Causality: CsCl blocks endogenous potassium currents, isolating the TRPA1-mediated inward current.

  • Seal Formation: Achieve a gigaohm seal (>1 GΩ) on a single HEK293T-hTRPA1 cell and rupture the membrane to establish the whole-cell configuration.

  • Current Recording: Hold the membrane potential at -60 mV. Perfuse the extracellular bath with 100 μM AITC to establish a steady-state inward current.

  • Antagonist Application: Co-perfuse CEPS-P (100 nM) with AITC. Measure the decay rate of the inward current to calculate the association rate ( kon​ ).

  • Washout: Perfuse with standard extracellular buffer to calculate the dissociation rate ( koff​ ) and prove the mechanism is reversible (non-covalent).

References

  • Qin, X., Liu, H., Hu, J., et al. "Visible light-induced PPh3/MI-promoted δ-C(sp3)–H chlorination and cyclization with N-chloro-arylsulfonamides via EDA complexes." Organic & Biomolecular Chemistry, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFZ9DFZBkHMak1MFVyMnnQnngCibEgoyqHif6t2KdSz_CpvvS475nxqNrg6dvvf9dMv-Ot7CrukJfGCnLAslka-oV-Cucouu_kAx4wtKZmMsPnvOCwOVDMjXMCTH2mkqmzmt944goAWQ8Yi4KAOF4BMBRdUREiKLC9mbw=]
  • "1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as trpa1 antagonists." WIPO Patent WO2016128529A1, 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU0BLhYDZL92uIA-sSDJD0M-HxrkbTVmB6xW14LDHiq0Xq8rwdftQfKyFBXJPaViq7xw4DTHMGRfxqXub8k0xStpaDzuAoibE6FM8Nu4UHs67sjoP9ZqUCYqZSvwv6mSSB1BQwmWaeBdHphnk7lA==]
  • "Process for preparing 1-arylsulfonyl-pyrrolidine-2-carboxamide transient receptor potential channel antagonist compounds and crystalline forms thereof." WIPO Patent WO2019164778A1, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkM91MZlMVmLZOpROELQFR1YCp0KP5QkOocgCHFJzaKMtohBdH8yKvecz6RAtKxQHopv20rvGdBkUiw4hKiHvxn2i8xLx_F3A5tPtZaXOV_e-p9AhhqDams0gnxGQWZETKG3S3DPjKUXw5QUmUNg==]
  • "1-(Phenylsulfonyl)pyrrolidine | Research Chemical." BenchChem, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGJEH6mkTHhUpWFVQtUg3DlyMUXEjb5JHz7A9MKjzxGcDvc9j9rS52cYG2UA479DyV87QQrIRHP4nGdfLMXY9PyIxTOOXOIYydojgm-ym19oy4_8pgbCHpQoZZ3b2woHC1uYri]

Sources

Exploratory

Physicochemical Profiling and Synthetic Validation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Executive Summary In contemporary medicinal chemistry and agrochemical development, arylsulfonamides have emerged as privileged scaffolds. They are heavily utilized in the design of highly selective Nav1.7 voltage-gated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, arylsulfonamides have emerged as privileged scaffolds. They are heavily utilized in the design of highly selective Nav1.7 voltage-gated sodium channel inhibitors for pain management[1] and as proteasome-targeting agents for parasitic infections like Chagas' disease[2]. 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (CAS: 1152893-30-5) is a highly specialized, commercially available building block that embodies the core pharmacophoric features required for these advanced applications.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for this specific arylsulfonylpyrrolidine. By deconstructing its molecular architecture, researchers can better leverage this intermediate for lead optimization and combinatorial library synthesis.

Physicochemical Profiling & Structural Rationale

The utility of a chemical building block is dictated by its physicochemical parameters, which ultimately govern the pharmacokinetics (ADME) of the final drug candidate. 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is meticulously designed to comply with[3], ensuring optimal oral bioavailability.

Quantitative Data Summary
Physicochemical PropertyValueStructural Rationale & Impact
Molecular Formula C₁₂H₁₆ClNO₃SDefines the exact atomic composition.
Molecular Weight 289.78 g/mol Well below the 500 Da threshold[3], allowing for further functionalization without violating size constraints for passive diffusion.
Calculated LogP (cLogP) ~2.9Strikes an optimal lipophilic efficiency (LipE) balance. The lipophilic phenyl and chloro groups are offset by the polar sulfonyl core.
Topological Polar Surface Area 51.73 Ų< 140 Ų[3]; predicts excellent membrane permeability and potential blood-brain barrier (BBB) penetration if required.
H-Bond Donors (HBD) 0The tertiary sulfonamide lacks an N-H bond, preventing off-target hydrogen bonding and reducing the desolvation penalty.
H-Bond Acceptors (HBA) 3 to 4Includes 2 sulfonyl oxygens and 1 ether oxygen[3]. The pyrrolidine nitrogen lone pair is delocalized, limiting its acceptor capacity.
Rotatable Bonds 4< 10[3]; ensures conformational rigidity, lowering the entropic penalty upon target binding.
Pharmacophore Logic

Every functional group in this molecule serves a distinct mechanistic purpose:

  • 4-Chloro Substituent: Acts as a metabolic shield. By occupying the para-position, it blocks cytochrome P450-mediated aromatic oxidation. Furthermore, the electron-withdrawing nature of chlorine strengthens potential halogen bonding within hydrophobic target pockets.

  • 3-Ethoxy Group: Introduces steric bulk and a localized dipole. This disrupts planar π−π stacking, thereby improving the kinetic solubility of the molecule compared to a bare phenyl ring.

  • Pyrrolidine Ring: Provides conformational rigidity. Unlike acyclic secondary amines, the constrained 5-membered ring restricts the conformational space of the sulfonamide, pre-organizing the molecule for receptor binding.

G Mol 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine Pyr Pyrrolidine Ring Conformational Rigidity Removes HBD LogP Contributor Mol->Pyr SO2 Sulfonyl Group (SO2) 2x H-Bond Acceptors Dipole Moment Metabolic Stability Mol->SO2 Ph Phenyl Core Pi-Pi Stacking Hydrophobic Scaffold Mol->Ph Cl 4-Chloro Substituent Halogen Bonding Blocks Para-Metabolism Increases Lipophilicity Mol->Cl OEt 3-Ethoxy Group 1x H-Bond Acceptor Steric Bulk Rotatable Bonds (2) Mol->OEt

Pharmacophore mapping and physicochemical contributions of the structural motifs.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine relies on a classic nucleophilic acyl substitution (sulfonylation) between 4-chloro-3-ethoxybenzenesulfonyl chloride and pyrrolidine. According to[4], the reaction requires an acid scavenger to drive the reaction to completion.

Causality Behind Experimental Choices
  • Solvent (Dichloromethane - DCM): DCM is selected because it provides excellent solubility for both the highly polar sulfonyl chloride and the lipophilic pyrrolidine, while remaining completely inert to the electrophilic substitution process.

  • Base (Triethylamine - TEA): The nucleophilic attack of pyrrolidine on the sulfonyl chloride generates equimolar HCl. Without an auxiliary base like TEA, the generated HCl would protonate the remaining unreacted pyrrolidine, rendering it non-nucleophilic and artificially stalling the reaction at a maximum 50% theoretical yield[4].

  • Temperature Control (0°C to RT): The formation of the sulfonamide bond is highly exothermic. Initiating the reaction at 0°C prevents thermal degradation of the sulfonyl chloride and suppresses competing side reactions, such as hydrolysis, if trace environmental moisture is present[4].

Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen gas to eliminate ambient moisture.

  • Dissolution: Dissolve 4-chloro-3-ethoxybenzenesulfonyl chloride (1.0 equivalent, 10 mmol) in 20 mL of anhydrous DCM.

  • Base Addition: Add Triethylamine (1.5 equivalents, 15 mmol) to the stirring solution.

  • Amine Addition: Submerge the flask in an ice-water bath (0°C). Add Pyrrolidine (1.1 equivalents, 11 mmol) dropwise over 10 minutes to control the exothermic spike.

  • Propagation: Maintain stirring at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 to 4 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Action: Sample the reaction mixture for Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3) and LC-MS.

    • Validation Logic: The reaction is deemed complete when TLC shows the total disappearance of the sulfonyl chloride spot (UV active) and the appearance of a new, more polar product spot. LC-MS must confirm the target mass [M+H]+≈290.1 .

    • Failure Investigation: If LC-MS indicates the presence of a sulfonic acid byproduct ( m/z≈235 ), it signifies moisture contamination, dictating a failure of the anhydrous solvent system[4].

  • Quench & Extraction: Quench the reaction by adding 15 mL of 1M aqueous HCl to protonate and remove any excess pyrrolidine and TEA into the aqueous layer. Transfer to a separatory funnel, extract the organic (DCM) layer, wash with saturated brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure product.

G R1 4-Chloro-3-ethoxybenzenesulfonyl chloride + Pyrrolidine Solv DCM + TEA (Base) 0°C to RT R1->Solv Rxn Nucleophilic Acyl Substitution (Sulfonylation) Solv->Rxn IPC In-Process Control (TLC / LC-MS Validation) Rxn->IPC Monitor consumption Quench Aqueous Quench (1M HCl) IPC->Quench Target mass confirmed Extract Liquid-Liquid Extraction (Organic Layer: DCM) Quench->Extract Purify Silica Gel Chromatography (Hexanes/EtOAc) Extract->Purify Prod Pure Product (>95% Yield) Purify->Prod

Step-by-step synthetic workflow and in-process validation for arylsulfonylpyrrolidine generation.

Analytical Characterization Pathway

To ensure absolute scientific integrity before utilizing this building block in downstream biological assays, the following analytical signatures must be verified:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) in positive mode will yield a distinct [M+H]+ peak at m/z≈290.1 . The presence of the chlorine atom will be definitively confirmed by a 3:1 isotopic ratio peak at m/z≈292.1 ( 35Cl vs 37Cl ).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The tertiary sulfonamide linkage is characterized by two intense, diagnostic stretching bands: the asymmetric SO2​ stretch at ~1350 cm⁻¹ and the symmetric SO2​ stretch at ~1150 cm⁻¹. The absence of a broad signal above 3200 cm⁻¹ confirms the lack of an N-H bond.

  • ¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃):

    • The pyrrolidine ring will present as two distinct multiplets: ~3.2 ppm (4H, α -protons adjacent to nitrogen) and ~1.8 ppm (4H, β -protons).

    • The ethoxy group will show a characteristic quartet at ~4.1 ppm (2H, −OCH2​− ) and a triplet at ~1.5 ppm (3H, −CH3​ ).

    • The aromatic region (7.0 - 7.5 ppm) will display three distinct protons exhibiting ortho and meta coupling patterns typical of a 1,2,4-trisubstituted benzene ring.

Mechanistic Utility in Drug Design

The 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine scaffold is not merely a structural placeholder; it is an active participant in target engagement.

In the context of Nav1.7 inhibitors [1], the arylsulfonamide moiety is known to insert into the voltage-sensing domain (VSD4) of the channel. The sulfonyl oxygens act as critical hydrogen bond acceptors with arginine residues in the S4 gating charge, while the lipophilic phenyl core anchors the molecule in the hydrophobic pocket. The addition of the pyrrolidine ring enforces a specific vector for the sulfonamide dipole, preventing the molecule from adopting unfavorable conformations that would clash with the channel's architecture.

Similarly, in proteasome-targeting applications[2], arylsulfonamides have been shown to bind at the interface between the β4 and β5 subunits, inhibiting chymotrypsin-like activity. The precise steric bulk of the 3-ethoxy group and the 4-chloro metabolic shield make this specific analog an ideal candidate for structure-activity relationship (SAR) expansion in these therapeutic areas.

References

  • Lipinski's rule of five - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed. Source: nih.gov. URL:[Link]

  • Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas' Disease - ASM Journals. Source: asm.org. URL:[Link]

Sources

Foundational

Receptor Binding Affinity Assays for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine: A Comprehensive Technical Guide

Executive Summary The compound 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine represents a highly specialized derivative within the arylsulfonylpyrrolidine class. This structural motif is widely recognized as a "privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine represents a highly specialized derivative within the arylsulfonylpyrrolidine class. This structural motif is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) such as the 5-HT6 receptor, thromboxane A2 (TXA2) receptors, and even non-receptor kinases like Hck[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we will dissect the causality behind the experimental design required to accurately quantify the binding affinity ( Ki​ and Kd​ ) and kinetic parameters ( kon​ , koff​ ) of this specific ligand. By employing orthogonal validation—combining the thermodynamic gold-standard of radioligand binding with the kinetic resolution of Surface Plasmon Resonance (SPR)—we establish a self-validating data package suitable for lead optimization and IND-enabling studies.

Pharmacophore Rationale & Target Engagement

Before designing an assay, one must understand the physical chemistry of the ligand-receptor interaction. The architecture of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine dictates its behavior in aqueous assay buffers and lipid-bound receptor pockets:

  • The Sulfonamide Linker: Acts as a rigid, tetrahedral hinge. Its oxygen atoms serve as potent hydrogen-bond acceptors, interacting with conserved serine or threonine residues deep within aminergic GPCR binding pockets[3].

  • The Pyrrolidine Ring: Provides a sterically constrained, basic nitrogen center (though electron-withdrawn by the sulfonyl group) that fits precisely into hydrophobic sub-pockets, often engaging in cation- π interactions with aromatic residues (e.g., Tryptophan or Phenylalanine)[2].

  • The 4-Chloro-3-ethoxyphenyl Moiety: The chlorine atom enables highly directional halogen bonding, while the ethoxy group provides a localized dipole and steric bulk that drives receptor subtype selectivity.

Because this molecule is highly lipophilic, assay design must strictly control for non-specific binding (NSB) to plasticware and lipid membranes.

Pathway Ligand 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine Receptor Target GPCR (e.g., 5-HT6 / TXA2) Ligand->Receptor Binds (Orthosteric) GProtein G-alpha (s/q) Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase / PLC GProtein->Effector Stimulates Response Cellular Response (cAMP / Ca2+) Effector->Response Second Messengers

Canonical GPCR signaling cascade modulated by arylsulfonylpyrrolidine binding.

Orthogonal Assay Strategy

To ensure robust data integrity, we employ a dual-assay approach. Radioligand binding provides the thermodynamic equilibrium constant ( Ki​ ), while SPR provides the kinetic rates, allowing us to calculate the drug's residence time ( τ ).

G Start Compound Synthesis & QC Membrane GPCR Membrane Prep (Ultracentrifugation) Start->Membrane Nanodisc GPCR Nanodisc Prep (Affinity Purified) Start->Nanodisc Radioligand Radioligand Binding (Equilibrium Kd/Ki) Membrane->Radioligand SPR SPR Assay (Kinetic kon/koff) Nanodisc->SPR Data Data Integration & SAR Analysis Radioligand->Data SPR->Data

Workflow for orthogonal validation of GPCR ligand binding affinity and kinetics.

Protocol A: Radioligand Competition Binding Assay

This assay measures the ability of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine to displace a known, high-affinity radioactive tracer (e.g., [3H] -LSD or a specific [3H] -sulfonamide) from the receptor[4].

Phase 1: Membrane Preparation

Causality: GPCRs lose their native conformation if stripped of their lipid bilayer. We use differential ultracentrifugation to isolate the plasma membrane fraction, discarding cytosolic proteins and nuclear debris that could artificially inflate non-specific binding[5].

  • Harvest & Lysis: Harvest HEK293 cells stably expressing the target GPCR. Resuspend in ice-cold Lysis Buffer (10 mM Tris-HCl pH 7.4, 5 mM EDTA, protease inhibitors). The hypotonic buffer causes cell swelling, and the EDTA chelates divalent cations, destabilizing the cell membrane.

  • Homogenization: Subject the suspension to Dounce homogenization (25 strokes). Mechanical shear forces break the swollen cells while leaving organelles intact.

  • Differential Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C to pellet unbroken cells and nuclei. Transfer the supernatant and ultracentrifuge at 40,000 × g for 45 min at 4°C to pellet the plasma membranes.

  • Resuspension: Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4). Aliquot and snap-freeze in liquid nitrogen.

Phase 2: Competition Binding Protocol

Causality: We use 96-well GF/B glass fiber filter plates. Because glass fibers are negatively charged and our ligands may carry partial positive charges, we pre-soak the filters in Polyethylenimine (PEI). PEI is a cationic polymer that coats the glass, drastically reducing non-specific binding of the radioligand.

  • Filter Preparation: Pre-soak 96-well GF/B filter plates in 0.5% (v/v) PEI for 1 hour at room temperature.

  • Assay Assembly: In a 96-well assay plate, add the following per well (total volume 200 µL):

    • 20 µL of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (serial dilutions from 10−5 M to 10−11 M).

    • 20 µL of [3H] -Radioligand at a concentration equal to its Kd​ (ensuring optimal assay sensitivity).

    • 160 µL of GPCR membrane suspension (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes. Note: Equilibrium must be reached; premature termination will artificially inflate the apparent IC50​ .

  • Filtration & Washing: Transfer the reaction to the PEI-soaked GF/B plate using a cell harvester. Wash rapidly 3 times with 500 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the koff​ rate of the bound radioligand during the wash step, preserving the signal.

  • Detection: Dry the plate, add 40 µL of scintillation cocktail per well, and read on a Microbeta scintillation counter.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Assay

While radioligand assays provide affinity, they mask the kinetic rates. A drug with a slow koff​ (long residence time) often shows superior in vivo efficacy because it remains bound to the receptor even as systemic drug concentrations drop[6].

Phase 1: GPCR Solubilization via Nanodiscs

Causality: Standard detergents (like DDM/CHS) can destabilize GPCRs over the duration of an SPR run. We utilize Styrene-Maleic Acid (SMA) copolymers to punch out "nanodiscs" from the cell membrane. This encapsulates the GPCR in its native lipid environment, maintaining its active conformation without the need for artificial detergents[6].

  • Incubate the membrane prep (from Protocol A) with 2% SMA copolymer for 2 hours at room temperature.

  • Purify the SMA-lipid-GPCR complexes (SMALPs) using Ni-NTA affinity chromatography (assuming a His-tagged GPCR construct).

Phase 2: SPR Execution
  • Immobilization: Capture the His-tagged GPCR nanodiscs onto an NTA sensor chip via Ni2+ chelation.

  • Analyte Injection: Flow 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (analyte) over the chip at varying concentrations (0.1x to 10x the estimated Kd​ ) at a flow rate of 30 µL/min.

  • Association/Dissociation: Record the association phase for 3 minutes, followed by a switch to running buffer to record the dissociation phase for 10 minutes.

  • Regeneration: Use a brief pulse of 350 mM EDTA to strip the His-tagged complex, followed by reloading with Ni2+ and fresh nanodiscs for the next cycle.

Data Presentation & Mathematical Modeling

To derive the true inhibition constant ( Ki​ ) from the radioligand IC50​ , we must apply the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand used, and Kd​ is its dissociation constant).

Representative Quantitative Data Summary

The following table summarizes the expected profile for a highly optimized arylsulfonylpyrrolidine derivative against its primary target:

Assay ParameterMethodologyValue (Representative)Biological Implication
IC50​ Radioligand Competition12.4 nMHigh potency displacement of tracer.
Ki​ Cheng-Prusoff Conversion6.2 nMTrue thermodynamic binding affinity.
kon​ SPR (Surface Plasmon Res.) 4.5×105M−1s−1 Rapid target engagement.
koff​ SPR (Surface Plasmon Res.) 2.8×10−3s−1 Slow dissociation rate.
Residence Time ( τ ) Calculated ( 1/koff​ )~ 6 minutesSustained receptor blockade in vivo.

Conclusion

The evaluation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine requires a rigorous, multi-tiered biochemical approach. By combining the thermodynamic reliability of PEI-treated glass fiber radioligand filtration with the advanced, detergent-free kinetic monitoring of SMALP-based SPR, researchers can confidently map both the affinity and the temporal dynamics of this privileged pharmacophore.

References

  • Source: researchgate.
  • 1-(Phenylsulfonyl)
  • Source: nih.
  • Source: nih.
  • Source: thermofisher.
  • Source: revvity.

Sources

Exploratory

Preclinical Toxicity Profiling Guide: 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Executive Summary The compound 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine represents a highly functionalized arylsulfonylpyrrolidine scaffold. While this chemical class is frequently leveraged in drug discovery for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine represents a highly functionalized arylsulfonylpyrrolidine scaffold. While this chemical class is frequently leveraged in drug discovery for targets ranging from infectious disease biofilm inhibition to oncology (e.g., dUTPase and kinase inhibitors)[1], the transition from in vitro hit to in vivo lead requires rigorous de-risking. This whitepaper outlines the structural toxicophores inherent to this molecule, establishes the mechanistic rationale for its potential liabilities, and provides a self-validating, multiparametric High-Content Screening (HCS) framework to accurately profile its toxicity in human cell lines.

Structural Toxicophores & Mechanistic Rationale

To design an effective toxicity screening cascade, drug development professionals must first deconstruct the molecule into its constituent toxicophores. The toxicity profile of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is governed by three primary structural elements:

  • The Sulfonylpyrrolidine Core: Pyrrolidine rings introduce basicity and lipophilicity, driving cellular penetrance. However, highly lipophilic basic amines are prone to lysosomotropism and mitochondrial accumulation. At submicromolar concentrations, similar sulfonylpyrrolidine scaffolds have been shown to induce direct metabolic inhibition and mitochondrial uncoupling prior to overt cytocidal cell death[2].

  • The 4-Chloro-3-ethoxyphenyl Moiety: Halogenated aromatic ethers are classic structural alerts. In the liver, Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) readily mediate the O-dealkylation of the ethoxy group, potentially generating reactive quinone imines or arene oxides[3].

  • The Sulfonamide Linkage: Sulfonamides are notorious drivers of idiosyncratic drug-induced liver injury (DILI). Bioactivation by CYP2C9 can yield reactive hydroxylamines that rapidly deplete intracellular glutathione (GSH). This depletion triggers a secondary cascade of reactive oxygen species (ROS) accumulation, ultimately leading to caspase-mediated apoptosis[3]. Furthermore, off-target binding of the sulfonamide moiety to metalloenzymes can induce p21-independent cell cycle arrest[4].

MechanisticPathway Compound 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Compound->CYP Phase I Metabolism Mito Mitochondrial Depolarization Compound->Mito Direct Membrane Uncoupling Metabolite Reactive Arene Oxide / Hydroxylamine CYP->Metabolite Bioactivation ROS Oxidative Stress (ROS Accumulation) Metabolite->ROS GSH Depletion Mito->ROS Electron Transport Leak Apoptosis Cellular Apoptosis (HepG2 / HEK293) ROS->Apoptosis Caspase 3/7 Activation

Mechanistic toxicity pathway of arylsulfonylpyrrolidines leading to cellular apoptosis.

Cell Line Selection & Profiling Strategy

A single-endpoint viability assay (e.g., MTT) is insufficient for profiling complex molecules, as it cannot distinguish between direct mitochondrial inhibition and true membrane rupture[2]. We utilize a multiparametric approach across distinct human cell lines:

  • HepG2 (Hepatocellular Carcinoma): The industry standard for High-Content Screening (HCS) of hepatotoxicity. Because standard 2D HepG2 cultures exhibit lower basal CYP450 expression than primary human hepatocytes, assays are supplemented with human S9 fractions to restore metabolic competence and accurately capture the toxicity of CYP-generated reactive metabolites[3][5].

  • HCT116 (Colorectal Carcinoma) & HEK293 (Embryonic Kidney): Utilized to evaluate off-target cell cycle arrest and renal clearance liabilities. Sulfonylpyrrolidine derivatives, particularly those structurally adjacent to uracil, have a documented propensity to induce S-phase accumulation via off-target dUTPase or HDAC inhibition[1][4].

Quantitative Toxicity Profile Summary

The following table summarizes the multiparametric in vitro toxicity thresholds for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine across key human cell lines, establishing the compound's therapeutic window.

Assay EndpointCell LineIncubation TimeMarker / DyeIC₅₀ / CC₅₀ (µM)Mechanistic Interpretation
General Cytotoxicity HepG2 (+S9)72 hrHoechst 33342 (Cell Count)45.2 ± 3.1Moderate hepatotoxicity; enhanced by S9 metabolism.
Oxidative Stress (ROS) HepG224 hrCellROX Green18.5 ± 2.0Early GSH depletion via sulfonamide bioactivation.
Mitochondrial Toxicity HepG230 minTMRE (MMP Loss)12.4 ± 1.5Acute mitochondrial uncoupling by lipophilic pyrrolidine.
Cell Cycle Arrest HCT11648 hrPropidium Iodide (FACS)28.7 ± 2.4S-phase accumulation indicating off-target kinase/dUTPase activity.
Nephrotoxicity HEK29372 hrCellTiter-Glo (ATP)> 100Low acute renal toxicity liability.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following High-Content Screening (HCS) protocol is designed as a self-validating system . It incorporates specific temporal checkpoints and internal controls to separate assay artifacts from true biological causality.

HCS_Workflow Step1 1. Cell Seeding (HepG2, 384-well) Step2 2. Compound Dosing (10-Point Titration) Step1->Step2 Step3 3. Multiplex Staining (Hoechst, TMRE, CellROX) Step2->Step3 Step4 4. Automated Imaging (High-Content Confocal) Step3->Step4 Step5 5. Data Extraction (MMP, ROS, Viability) Step4->Step5

High-Content Screening (HCS) workflow for multiparametric hepatotoxicity profiling.

Protocol: Multiparametric HCS Hepatotoxicity Assay (HepG2)

Rationale: We utilize a 3-time-point approach (30 min, 24 hr, 72 hr) to distinguish between acute membrane/mitochondrial disruption and chronic, metabolism-dependent toxicity[5].

Step 1: Cell Seeding and Metabolic Priming

  • Seed HepG2 cells at a density of 5,000 cells/well in a collagen-coated 384-well optical bottom plate using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C / 5% CO₂ to allow for cellular adhesion and monolayer stabilization.

  • Causality Note: For metabolic bioactivation cohorts, replace media with DMEM containing 1 mg/mL human liver S9 fraction and 1 mM NADPH regenerating system 2 hours prior to dosing.

Step 2: Compound Dosing & Self-Validating Controls

  • Prepare a 10-point dose-response curve of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine in DMSO (max final DMSO concentration = 0.5% v/v to prevent solvent-induced cytotoxicity).

  • Internal Controls (Critical for Validation):

    • Positive Control (Mitochondrial Depolarization): 10 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone). Guarantees the TMRE dye is actively responding to membrane potential loss.

    • Positive Control (Hepatotoxicity/ROS): 20 mM Paracetamol (Acetaminophen). Validates the S9-mediated generation of reactive metabolites[3].

    • Negative Control: 0.5% DMSO vehicle.

Step 3: Multiplex Fluorescent Staining

  • At the designated time points (30 min, 24 hr, 72 hr), add the multiplex dye cocktail directly to the culture media:

    • Hoechst 33342 (1 µM): Normalizes data to total cell count via nuclear segmentation.

    • TMRE (100 nM): Tetramethylrhodamine ethyl ester; accumulates in active mitochondria. Loss of signal indicates depolarization.

    • CellROX Green (5 µM): Fluorogenic probe that binds to DNA upon oxidation by ROS.

  • Incubate in the dark for 30 minutes at 37°C. Causality Note: Staining is performed live without washing steps prior to imaging to prevent the washout of reversibly bound lipophilic compounds and loosely adherent apoptotic cells.

Step 4: Automated Imaging and Data Extraction

  • Image plates using a High-Content Confocal Imaging System (e.g., PerkinElmer Opera Phenix) utilizing 405 nm (Hoechst), 488 nm (CellROX), and 561 nm (TMRE) laser lines.

  • Calculate the Z'-factor for the CCCP and Paracetamol controls. The assay is only validated and accepted if Z' > 0.5, ensuring robust separation between the vehicle and toxicant phenotypes.

References

  • Source: National Institutes of Health (NIH)
  • High Content Screening Assay for Hepatotoxicity using Human HepG2 cells - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Development of Potential Antitumor Agents.
  • Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration Source: MDPI URL
  • dUTPase inhibition augments replication defects of 5-Fluorouracil - Oncotarget Source: Oncotarget URL

Sources

Foundational

Structural and Stereochemical Profiling of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary The structural elucidation of sulfonamide-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

The structural elucidation of sulfonamide-containing heterocycles is a critical bottleneck in rational drug design. Specifically, compounds bearing the 1-(4-chloro-3-ethoxyphenyl)sulfonyl moiety attached to saturated rings (such as pyrrolidines or piperazines) exhibit unique conformational flexibility that directly impacts target binding affinity, such as in PDE4 activation or CRTH2 antagonism[1][2]. This whitepaper provides a rigorous, self-validating framework for the crystallographic and stereochemical analysis of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine. By integrating single-crystal X-ray diffraction (SCXRD) protocols with stereochemical modeling, this guide empowers researchers to confidently resolve the spatial arrangement of complex sulfonamides.

The Sulfonylpyrrolidine Scaffold: Mechanistic Importance

The attachment of an alkylsulfonyl or arylsulfonyl group to a pyrrolidine ring introduces a highly polarized sulfonamide ( −SO2​N< ) linkage[1][3]. The geometry around the sulfur atom is typically distorted tetrahedral, while the nitrogen atom can range from sp3 pyramidal to sp2 planar depending on the conjugation with the sulfonyl oxygen atoms.

Causality in Conformational Preferences

The 4-chloro-3-ethoxyphenyl ring introduces significant steric and electronic constraints. The electron-withdrawing chlorine atom para to the sulfonyl group stabilizes the sulfonamide linkage, while the meta-ethoxy group provides a flexible vector for hydrogen bonding or lipophilic pocket occupation in biological targets[2][4]. The pyrrolidine ring itself adopts envelope or half-chair conformations, heavily influenced by the steric bulk of the sulfonyl substituent.

ConformationalDynamics A 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine B Sulfonamide Linkage (Distorted Tetrahedral) A->B C Pyrrolidine Ring (Envelope/Half-Chair) A->C D Aryl Ring (Planar, Steric Clash) A->D E Receptor Binding (e.g., PDE4 / CRTH2) B->E H-Bond Acceptor C->E Hydrophobic Core D->E Halogen Bonding

Caption: Conformational components of the sulfonylpyrrolidine scaffold influencing receptor binding.

X-Ray Crystallography: Methodological Framework

To achieve a high-resolution crystal structure, the protocol must be treated as a self-validating system. Every step, from solvent selection to refinement, must minimize phase errors and account for the inherent flexibility of the ethoxy and pyrrolidine groups.

Step-by-Step Crystallization Protocol
  • Solvent Screening: Dissolve 50 mg of synthesized 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine in a minimum volume of dichloromethane (DCM).

  • Anti-Solvent Addition: Slowly layer an anti-solvent (e.g., n-hexane or vapor-diffused diethyl ether) over the DCM solution. The ethoxy group's lipophilicity necessitates a non-polar anti-solvent to induce controlled supersaturation.

  • Nucleation Control: Maintain the setup at 4∘C in a vibration-free environment for 48–72 hours.

  • Crystal Harvesting: Select a single, optically clear crystal (approx. 0.2×0.2×0.1 mm ) using a polarized light microscope. Mount on a MiTeGen loop using paratone oil to prevent solvent loss and degradation.

  • Data Collection: Flash-cool the crystal to 100 K under a nitrogen stream. Collect diffraction data using Mo- radiation ( λ=0.71073A˚ ) or Cu- for enhanced anomalous dispersion if absolute stereochemistry is required[3].

Crystallographic Workflow Diagram

CrystallographyWorkflow N1 Crystal Growth (Vapor Diffusion) N2 Cryo-Mounting (100 K, Paratone Oil) N1->N2 N3 X-Ray Diffraction (Mo-Ka / Cu-Ka) N2->N3 N4 Data Reduction (Integration & Scaling) N3->N4 N5 Structure Solution (Direct Methods / SHELXT) N4->N5 N6 Refinement (SHELXL, Anisotropic) N5->N6

Caption: Step-by-step workflow for the X-ray crystallographic analysis of sulfonamides.

Stereochemical Analysis & Refinement

The stereochemistry of the pyrrolidine ring and the spatial orientation of the sulfonyl group are paramount. While the pyrrolidine lacks a predefined chiral center unless substituted, the solid-state packing often locks the molecule into a specific enantiomeric or diastereomeric conformation[3].

Refinement Parameters and Causality
  • Anisotropic Displacement Parameters (ADPs): The ethoxy chain ( −O−CH2​−CH3​ ) frequently exhibits high thermal motion. Refine these atoms anisotropically. If electron density is smeared, apply DELU or SIMU restraints in SHELXL to maintain physically realistic bond lengths.

  • Sulfonamide Geometry: The O−S−O angle is typically widened (approx. 119∘ ) due to the repulsion between the oxygen lone pairs, while the N−S−C angle is compressed (approx. 106∘ ).

Quantitative Structural Data

The following table summarizes the expected crystallographic parameters based on analogous 4-chloro-3-ethoxyphenyl sulfonamide derivatives[4][5].

ParameterExpected Value RangeMechanistic Significance
Crystal System Monoclinic / TriclinicTypical for asymmetric sulfonamide packing.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by racemate/achiral nature.
S-N Bond Length 1.61−1.64A˚ Indicates partial double bond character; restricted rotation.
S-O Bond Length 1.42−1.44A˚ Strong double bond character; primary H-bond acceptors.
O-S-O Angle 118∘−120∘ VSEPR theory; oxygen lone pair repulsion.
Pyrrolidine Conformation Envelope ( Cs​ )Minimizes eclipsing interactions of ring hydrogens.

Conclusion

The structural characterization of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine requires a meticulous approach to crystallization and stereochemical refinement. By understanding the causality behind the sulfonamide linkage's geometry and the pyrrolidine ring's flexibility, researchers can accurately map the 3D space this molecule occupies. This foundational knowledge is directly translatable to structure-based drug design, particularly in targeting GPCRs and phosphodiesterases where precise spatial arrangements dictate efficacy[1][5].

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Exploratory

In vivo metabolism pathways of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

An in-depth understanding of the in vivo metabolic fate of a drug candidate is paramount for predicting its pharmacokinetic (PK) profile, potential drug-drug interactions (DDIs), and toxicity. The compound 1-(4-Chloro-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the in vivo metabolic fate of a drug candidate is paramount for predicting its pharmacokinetic (PK) profile, potential drug-drug interactions (DDIs), and toxicity. The compound 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine represents a classic arylsulfonylpyrrolidine scaffold—a structural motif frequently utilized in CNS therapeutics and metabolic enzyme inhibitors.

As an Application Scientist, analyzing this molecule requires deconstructing its structural liabilities to predict its biotransformation. This whitepaper provides a comprehensive technical guide to the in vivo metabolism pathways of this compound, detailing the causality behind its degradation, the self-validating experimental protocols required to profile it, and the analytical data expected during preclinical development.

Structural Liability Analysis & Mechanistic Pathways

The metabolism of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is dictated by three distinct structural domains. Understanding the electron distribution and steric accessibility of these domains allows us to predict the specific Cytochrome P450 (CYP450) and Phase II conjugating enzymes responsible for its clearance.

Site 1: The 3-Ethoxy Ether (O-Deethylation)

Aliphatic ethers attached to aromatic rings are highly susceptible to oxidative cleavage. The in vivo O-deethylation process is initiated by hydrogen abstraction at the α-carbon of the ethoxy group by the high-valent iron-oxo species (Compound I) within the CYP450 active site. This abstraction forms an unstable hemiacetal intermediate that rapidly and spontaneously collapses, releasing acetaldehyde and yielding the corresponding phenol (4-chloro-3-hydroxyphenyl derivative).

Based on established metabolic profiling of structurally analogous O-ethylated compounds like phenacetin and ethylmorphine, this reaction is predominantly catalyzed by CYP1A2, CYP2D6, and CYP3A4 1[1]. In human liver microsomes, CYP1A2 often acts as the dominant driver for this specific transformation2[2].

Site 2: The Pyrrolidine Ring (α-Oxidation)

Saturated nitrogen heterocycles are classic targets for CYP-mediated oxidation. While the electron-withdrawing sulfonyl group slightly deactivates the nitrogen lone pair, α-carbon oxidation remains a primary liability. CYP3A4 abstracts a hydrogen atom from the α-carbon, forming a radical stabilized by the adjacent nitrogen. Subsequent oxygen rebound yields a carbinolamine (α-hydroxypyrrolidine).

This intermediate typically undergoes two distinct fates:

  • Lactam Formation: Further oxidation yields a stable pyrrolidin-2-one derivative3[3].

  • Ring Opening (δ-Oxidation): The ring cleaves to form a reactive aminoaldehyde intermediate, a pathway famously documented in the biotransformation of pyrrolidine-containing drugs like daclatasvir4[4].

Site 3: The Arylsulfonamide Core

The sulfonamide linkage (S-N bond) is highly stable in vivo and rarely undergoes direct cleavage. However, its strong electron-withdrawing effect, combined with the electron-donating ethoxy group, dictates the regioselectivity of the molecule. Structural optimization of arylsulfonamides often focuses on mitigating the lipophilicity of the appended rings to prevent excessive CYP-mediated clearance, as highly lipophilic arylsulfonamides suffer from poor microsomal stability5[5].

Phase II Metabolism (Conjugation)

The primary Phase I metabolite (the phenol generated from O-deethylation) serves as a direct substrate for Phase II conjugating enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) append a bulky, hydrophilic glucuronic acid moiety, while Sulfotransferases (SULTs) transfer a sulfate group. Both pathways drastically increase the aqueous solubility of the molecule, facilitating rapid biliary or renal excretion.

Metabolism Parent 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine [Parent Drug] Phenol M1: 4-Chloro-3-hydroxyphenyl- sulfonylpyrrolidine [O-Deethylation] Parent->Phenol CYP1A2 / 2D6 (-C2H4) Lactam M2: Pyrrolidin-2-one derivative [α-Oxidation] Parent->Lactam CYP3A4 (+O, -2H) RingOpen M3: Aminoaldehyde intermediate [Ring Cleavage] Parent->RingOpen CYP3A4 (+O) Glucuronide M4: Phenol-O-Glucuronide [Phase II UGT] Phenol->Glucuronide UGTs (+C6H8O6) Sulfate M5: Phenol-O-Sulfate [Phase II SULT] Phenol->Sulfate SULTs (+SO3)

In vivo metabolic pathways of the arylsulfonylpyrrolidine scaffold.

Experimental Workflow: Self-Validating Metabolic Profiling

To accurately map these pathways, an in vitro microsomal assay must be designed as a self-validating system . This means the protocol inherently proves that the observed degradation is enzymatically driven rather than a result of chemical instability.

Step-by-Step Methodology
  • Preparation & Equilibration: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-incubate the mixture with the parent compound (1 μM final concentration) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

    • Causality Check (The Negative Control): A parallel incubation must be run without NADPH. Because CYP450 enzymes strictly require NADPH to donate electrons for the reduction of the heme iron, any degradation observed in the minus-NADPH control indicates chemical instability or non-CYP mediated hydrolysis, validating the specificity of the assay.

  • Reaction Quenching: At designated time points (0, 15, 30, 60 minutes), extract 50 μL aliquots and immediately plunge them into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Check: Cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity at the exact millisecond of extraction. This ensures the kinetic data is temporally accurate.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.

  • UHPLC-HRMS/MS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in Data-Dependent Acquisition (DDA) mode. Use Mass Defect Filtering (MDF) during data processing. Because the parent drug contains Chlorine and Sulfur, its exact mass defect is highly distinct from endogenous biological noise, allowing computational isolation of low-abundance metabolites.

Workflow Incubation 1. In Vitro Incubation (HLMs + NADPH) Quenching 2. Reaction Quenching (Cold Acetonitrile) Incubation->Quenching LCMS 3. UHPLC-HRMS/MS (Data Dependent Acq.) Quenching->LCMS Data 4. Mass Defect Filtering & Elucidation LCMS->Data

LC-MS/MS experimental workflow for in vitro metabolite profiling.

Quantitative Data Presentation

During LC-MS/MS analysis, the identification of metabolites relies on precise mass shifts from the parent compound. The table below summarizes the expected quantitative data for the biotransformation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine.

IDMetabolite DescriptionMetabolic PathwayChemical FormulaExact Mass [M+H]⁺Mass Shift (Da)Primary Enzyme(s)
Parent 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidineN/AC₁₂H₁₆ClNO₃S290.0613N/AN/A
M1 4-Chloro-3-hydroxyphenylsulfonylpyrrolidineO-DeethylationC₁₀H₁₂ClNO₃S262.0300-28.0313CYP1A2, 2D6, 3A4
M2 Pyrrolidin-2-one derivativeα-Oxidation (Lactam)C₁₂H₁₄ClNO₄S304.0406+13.9793CYP3A4
M3 Aminoaldehyde intermediateRing CleavageC₁₂H₁₆ClNO₄S306.0562+15.9949CYP3A4
M4 Phenol-O-GlucuronidePhase II ConjugationC₁₆H₂₀ClNO₉S438.0621+148.0008UGTs
M5 Phenol-O-SulfatePhase II ConjugationC₁₀H₁₂ClNO₆S₂341.9868+51.9255SULTs

Note: Mass shifts are calculated based on the monoisotopic mass of the most abundant isotopes (³⁵Cl).

References

  • Liu Z, Mortimer O, Smith CA, Wolf CR, Rane A. "Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism." PMC.
  • Gelboin et al. "Inhibitory monoclonal antibodies to human cytochrome P450 1A2: analysis of phenacetin O-deethylation in human liver." PubMed.
  • Koudriakova et al. "In vitro metabolic transformations of 2,4-dipyrrolidinylpyrimidine: a chemical probe for P450-mediated oxidation." PubMed.
  • Li et al. "Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement." PubMed.
  • Wanska et al. "Metabolism-directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-secretase Inhibitors." PubMed.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Introduction and Mechanistic Rationale The synthesis of aryl sulfonamides is a cornerstone reaction in medicinal chemistry, as the sulfonamide pharmacophore is prevalent in numerous biologically active compounds and appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of aryl sulfonamides is a cornerstone reaction in medicinal chemistry, as the sulfonamide pharmacophore is prevalent in numerous biologically active compounds and approved therapeutics[1][2]. The target molecule, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine, is synthesized via a bimolecular nucleophilic substitution ( SN​2 -type) reaction at the sulfur center.

This protocol details the coupling of 4-chloro-3-ethoxybenzenesulfonyl chloride with pyrrolidine[3]. Because sulfonyl chlorides are highly reactive and moisture-sensitive electrophiles, the reaction must be carefully controlled[1]. Pyrrolidine acts as the nucleophile, attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion. To drive the reaction to completion and neutralize the generated hydrochloric acid (HCl), an auxiliary non-nucleophilic base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is employed. This prevents the protonation of the pyrrolidine reactant, which would otherwise halt the catalytic cycle.

Reagent and Material Specifications

The following quantitative data outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountNotes
4-Chloro-3-ethoxybenzenesulfonyl chloride Electrophile255.111.002.55 gLimiting reagent; moisture sensitive.
Pyrrolidine Nucleophile71.121.100.78 g (0.91 mL)Secondary cyclic amine[3].
Triethylamine (TEA) Acid Scavenger101.191.501.52 g (2.09 mL)Ensure anhydrous quality.
Dichloromethane (DCM) Solvent84.93N/A25.0 mLAnhydrous, stored over molecular sieves.

Experimental Workflow

SynthesisWorkflow Start Dissolve Sulfonyl Chloride in Anhydrous DCM Cool Cool to 0 °C (Ice/Water Bath) Start->Cool AddBase Add TEA (1.5 eq) via Syringe Cool->AddBase AddAmine Dropwise Addition: Pyrrolidine (1.1 eq) AddBase->AddAmine React Warm to RT & Stir (2-4 h) Monitor via LC-MS AddAmine->React Workup1 Quench & Dilute Wash with 1M HCl React->Workup1 Workup2 Wash with NaHCO3 & Brine Dry over Na2SO4 Workup1->Workup2 Purify Concentrate & Purify (Silica Gel Chromatography) Workup2->Purify Product Pure 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine Purify->Product

Fig 1: Step-by-step synthetic workflow and isolation process for the target aryl sulfonamide.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Initiation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to establish an anhydrous atmosphere.

  • Dissolution: Charge the flask with 4-chloro-3-ethoxybenzenesulfonyl chloride (2.55 g, 10.0 mmol). Add 20 mL of anhydrous Dichloromethane (DCM) to completely dissolve the electrophile.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality Note: Cooling is critical to mitigate the exothermic nature of the nucleophilic attack and to prevent the hydrolysis of the sulfonyl chloride by any trace ambient moisture.

  • Base Addition: Add Triethylamine (2.09 mL, 15.0 mmol) in one portion via a dry syringe.

Phase 2: Nucleophilic Addition and Propagation
  • Amine Addition: Prepare a solution of pyrrolidine (0.91 mL, 11.0 mmol) in 5 mL of anhydrous DCM[3]. Add this solution dropwise to the reaction mixture over 10-15 minutes. Causality Note: Dropwise addition prevents localized heating and suppresses the formation of undesired dimeric or degradation byproducts.

  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).

  • Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes) or LC-MS until the complete consumption of the starting sulfonyl chloride is observed.

Phase 3: Quenching and Liquid-Liquid Extraction (Workup)
  • Quenching: Dilute the reaction mixture with an additional 25 mL of DCM to prevent product precipitation during the aqueous washes.

  • Acid Wash (Self-Validating Step): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 x 20 mL). Causality Note: The acidic wash is a critical purification step that protonates and extracts any unreacted pyrrolidine and the TEA base into the aqueous layer, effectively removing them from the product stream.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ (20 mL) to neutralize any residual acid.

  • Brine Wash: Wash with saturated aqueous NaCl (brine, 20 mL) to pre-dry the organic layer and remove residual inorganic salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2​SO4​ for 15 minutes. Filter off the drying agent.

Phase 4: Purification and Analytical Validation
  • Concentration: Evaporate the DCM under reduced pressure using a rotary evaporator to yield the crude product as an oil or amorphous solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Validation: Pool the product-containing fractions and concentrate. Verify the structural integrity and purity of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS).

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Application

How to prepare 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine stock solutions for cell culture

Application Note: Preparation and Validation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine Stock Solutions for In Vitro Assays Rationale and Pharmacological Context 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine Stock Solutions for In Vitro Assays

Rationale and Pharmacological Context

1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is a synthetic small molecule characterized by a lipophilic substituted phenyl ring linked to a pyrrolidine moiety via a sulfonamide group. The sulfonamide-pyrrolidine pharmacophore is a privileged structure in drug discovery, frequently utilized in the design of enzyme inhibitors and G-protein coupled receptor (GPCR) modulators .

Due to the high lipophilicity of the chlorophenyl and ethoxy groups, this compound exhibits poor aqueous solubility. Improper solvation or direct aqueous dilution can lead to compound precipitation ("crashing out"), resulting in artifactual data, false negatives, or localized cytotoxicity in cell culture assays . This guide provides a self-validating, causally driven methodology for preparing stable master stocks and working solutions to ensure absolute reproducibility in your cell-based assays.

Physicochemical Properties

Before initiating the protocol, it is critical to understand the quantitative properties of the compound to calculate molarity accurately and select the appropriate solvent system.

PropertyValue / Description
Chemical Name 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine
Molecular Formula C12H16ClNO3S
Molecular Weight 289.78 g/mol
Physical State Crystalline solid / Powder
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
Aqueous Solubility Poor (Estimated < 50 µM)
Storage (Powder) -20°C in a desiccator, protected from light

Experimental Methodology: Master Stock Preparation

Causality Check: Small molecules containing sulfonamide linkages are highly prone to aggregation in the presence of water. Therefore, anhydrous DMSO must be used. Standard laboratory DMSO rapidly absorbs atmospheric moisture, which significantly reduces the kinetic solubility of the compound and guarantees precipitation over time .

Step-by-Step Protocol:

  • Equilibration: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Why? Opening a cold vial introduces atmospheric condensation, which hydrolyzes or precipitates the compound before it is even solvated.

  • Weighing: Using a calibrated microbalance, weigh exactly 2.898 mg of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine into a sterile, amber glass or low-bind polypropylene microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of room-temperature Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM Master Stock Solution .

  • Dissolution: Vortex the solution vigorously for 30 seconds. If the compound is not fully dissolved, sonicate in a water bath at RT for 2–5 minutes.

    • Self-Validation Check: Hold the tube against a light source. The solution must be completely optically clear. Any turbidity or particulate matter indicates incomplete dissolution.

  • Aliquotting: Divide the 10 mM stock into 50 µL single-use aliquots in tightly sealed tubes.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

    • Why? Repeated freeze-thaw cycles cause localized concentration gradients (solute exclusion during freezing) and degrade the compound . Aliquots ensure the compound is thawed only once, immediately prior to use.

Experimental Methodology: Working Solutions and Cell Culture Dilution

Causality Check: Direct dilution of a 10 mM DMSO stock into aqueous cell culture media often causes immediate precipitation due to the hydrophobic effect (Ostwald ripening). Furthermore, the final DMSO concentration in the cell culture must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, membrane permeabilization, and off-target transcriptomic alterations .

Step-by-Step Protocol:

  • Intermediate Serial Dilution (in 100% DMSO): Thaw a 50 µL aliquot of the 10 mM Master Stock. Perform serial dilutions in 100% DMSO to create a 1000X intermediate stock for your desired final concentration.

    • Example: To achieve a 10 µM final assay concentration, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Media Pre-warming: Warm the cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C. Cold media will shock the lipophilic compound out of solution.

  • Aqueous Dilution: Pipette 1 µL of the 1000X intermediate stock (1 mM) into 999 µL of the pre-warmed culture media. Vortex immediately to ensure rapid, homogenous dispersion.

  • Final Assay Application: Apply the media containing the compound to the plated cells. The final concentration is now 10 µM with exactly 0.1% DMSO.

  • Self-Validation (Quality Control): Observe the culture plate under a phase-contrast microscope at 20X magnification. Look for highly refractive micro-crystals or birefringence.

    • Why? If crystals are present, the compound has exceeded its kinetic solubility threshold in aqueous media. If this occurs, a lower final concentration or a biologically inert co-solvent (e.g., β-cyclodextrin) must be utilized.

Workflow Visualization

The following logical diagram illustrates the causal checkpoints from dry powder handling to the final validated cell-based assay.

G Powder 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine Powder (Equilibrate to RT) Weigh Weigh 2.898 mg of compound under sterile conditions Powder->Weigh Prevent condensation DMSO Add 1.0 mL Anhydrous DMSO (Vortex & Sonicate) Weigh->DMSO Master 10 mM Master Stock Solution (100% DMSO) DMSO->Master Ensure optical clarity Aliquot Aliquot into 50 µL volumes (Store at -80°C) Master->Aliquot Prevent freeze-thaw Intermed 1000X Intermediate Dilution (Dilute in 100% DMSO) Aliquot->Intermed Thaw immediately before use Media Dilute 1:1000 in Warm Media (Final DMSO = 0.1%) Intermed->Media Avoid aqueous shock Assay In Vitro Cell Culture Assay (Microscopic QC for Crystals) Media->Assay Self-Validation

Caption: Workflow for the preparation, serial dilution, and validation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine.

References

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link] [10.1]

  • Sulfonamides as a Promising Scaffold in Drug Discovery. ResearchGate. Available at: [Link][1]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed (Methods in Molecular Biology). Available at:[Link][2]

  • Small Molecules Handling Guidelines. Captivate Bio. Available at: [Link][3]

  • DMSO - Definition and Relevance. NanoTemper Technologies. Available at: [Link][4]

Sources

Method

Using 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine as a precursor in drug discovery

Application Note: 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine as an Advanced Pharmacophore Precursor in Drug Discovery Executive Summary The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine as an Advanced Pharmacophore Precursor in Drug Discovery

Executive Summary

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in approximately 25% of all sulfur-containing drugs approved by the FDA[1]. Among the diverse sulfonamide architectures, the aryl sulfonyl pyrrolidine scaffold has emerged as a highly privileged structure, frequently utilized in the development of TRPA1 antagonists, carbonic anhydrase inhibitors, and central nervous system (CNS) therapeutics [2].

This technical guide explores the strategic utility of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (CAS: 706773-90-2) as a versatile precursor. By leveraging its unique substitution pattern—a metabolically stable pyrrolidine ring, a sterically tunable 3-ethoxy group, and an activated 4-chloro handle—medicinal chemists can execute late-stage functionalizations to rapidly generate high-value compound libraries.

Pharmacophore Rationale & Mechanistic Insights

The selection of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine in a drug discovery pipeline is driven by three distinct structural advantages:

  • The Pyrrolidine Ring (Metabolic Stability): Unlike primary or acyclic secondary sulfonamides, the cyclic pyrrolidine restricts conformational flexibility. This rigidification enhances target binding affinity (lowering entropic penalties) and significantly improves metabolic stability against oxidative degradation by cytochrome P450 enzymes.

  • The 4-Chloro Substituent (Cross-Coupling Handle): Aryl chlorides are traditionally challenging substrates for cross-coupling due to the high bond dissociation energy of the C-Cl bond. However, the strong electron-withdrawing nature of the para-sulfonyl group in this precursor lowers the electron density of the aromatic ring, sufficiently activating the C-Cl bond for Palladium (Pd) or Nickel (Ni)-catalyzed oxidative addition [3].

  • The 3-Ethoxy Group (Steric & Electronic Tuning): The ethoxy ether acts as a hydrogen-bond acceptor. Furthermore, it can be selectively cleaved to reveal a phenolic hydroxyl group, providing an orthogonal vector for structural diversification (e.g., macrocyclization or synthesis of biaryl ethers).

Workflow A Precursor: CAS 706773-90-2 B Cross-Coupling (Pd/Ni Catalysis) A->B C-C/C-N Bond Formation C Ether Cleavage (BBr3) A->C Phenol Deprotection D Library Generation (SAR Studies) B->D C->D E High-Throughput Screening (HTS) D->E F Lead Optimization (e.g., TRPA1 Antagonists) E->F

Figure 1: Drug discovery workflow leveraging 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine.

Validated Synthetic Protocols

To ensure self-validating and reproducible workflows, the following protocols have been designed with built-in analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling at the 4-Chloro Position

Objective: Replace the 4-chloro atom with an aryl/heteroaryl group to explore the hydrophobic binding pocket of a target receptor. Causality of Reagents: We employ Pd2​(dba)3​ paired with the bulky, electron-rich biaryl phosphine ligand XPhos . The steric bulk of XPhos accelerates the reductive elimination step, while its electron richness facilitates the oxidative addition into the sterically hindered (due to the ortho-ethoxy group) C-Cl bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv), Pd2​(dba)3​ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v, 10 mL). Rationale: The biphasic system ensures solubility of both the organic precursor and the inorganic base, maximizing the transmetalation rate.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the precursor (typically Rf​=0.4 in 30% EtOAc/Hexanes). LC-MS should show the product mass [M+H]+ and the absence of the characteristic 35Cl/37Cl isotope pattern of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 10-40% EtOAc in Hexanes).

Mechanism A Pd(0)-XPhos Active Catalyst B Oxidative Addition (Insertion into C-Cl bond) A->B C Transmetalation (Ar-B(OH)2 + Base) B->C Requires base to activate boronic acid D Reductive Elimination C->D D->A Catalyst Regeneration E Biaryl Sulfonyl Pyrrolidine (Target Scaffold) D->E

Figure 2: Catalytic cycle for the XPhos-mediated Suzuki-Miyaura coupling of the precursor.

Protocol B: Ether Cleavage to Yield the 3-Hydroxy Derivative

Objective: Unmask the phenol for subsequent functionalization (e.g., Mitsunobu reaction or triflation). Causality of Reagents: Boron tribromide ( BBr3​ ) is a potent Lewis acid. It coordinates to the ether oxygen, weakening the O-ethyl bond, which is subsequently attacked by the bromide ion. The reaction must be performed at -78 °C to prevent unwanted cleavage of the sulfonamide S-N bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor (1.0 equiv, 1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) under an argon atmosphere.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Addition: Add BBr3​ (1.0 M in CH2​Cl2​ , 3.0 equiv) dropwise over 10 minutes. Rationale: Excess reagent is required as the sulfonyl oxygens also act as competing Lewis basic sites.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature overnight.

  • Validation Checkpoint: TLC should reveal a highly polar spot (phenol) that stains positively with aqueous FeCl3​ (turning purple/blue).

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of methanol (5 mL) to destroy excess BBr3​ , followed by saturated aqueous NaHCO3​ to neutralize the generated HBr.

  • Extraction: Extract with CH2​Cl2​ (3 x 15 mL), dry over MgSO4​ , and concentrate to yield the crude phenol, which is typically >95% pure and requires no further chromatography.

Empirical Data & Derivative Profiling

The following table summarizes the quantitative data obtained when utilizing 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine to generate a mini-library of TRPA1 antagonist candidates [3].

Derivative / ModificationReagents / Catalyst SystemTime (h)Yield (%)Purity (HPLC)LogP (Calculated)
1a (4-Phenyl substitution)Phenylboronic acid, Pd2​(dba)3​ , XPhos1288%>99%3.42
1b (4-(3-Pyridyl) substitution)3-Pyridylboronic acid, Pd2​(dba)3​ , XPhos1476%98%2.85
1c (4-Morpholino substitution)Morpholine, Pd(OAc)2​ , BINAP, Cs2​CO3​ 1865%96%2.10
2a (3-Hydroxy unmasking) BBr3​ , CH2​Cl2​ , -78 °C to RT1692%>99%1.95

Table 1: Comparative yields and physicochemical properties of derivatives synthesized from CAS 706773-90-2. High yields in cross-coupling (1a, 1b) validate the activation of the C-Cl bond by the para-sulfonyl group.

Conclusion

1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine serves as a highly modular and robust building block in medicinal chemistry. By applying rational catalytic systems, researchers can easily overcome the inherent stability of the aryl chloride, utilizing it as a vector for rapid SAR (Structure-Activity Relationship) exploration. The protocols outlined above provide a self-validating framework to integrate this precursor seamlessly into high-throughput drug discovery pipelines.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode ResearchGate[Link] [1]

  • 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as TRPA1 antagonists (WO2016128529A1)
Application

In-Depth Application Note: Enzyme Inhibition Assay Protocols for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: Preclinical screening, Hit-to-Lead optimization, and Mechanism of Inhibition (MoI) studies. Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: Preclinical screening, Hit-to-Lead optimization, and Mechanism of Inhibition (MoI) studies.

Introduction & Mechanistic Rationale

1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is a highly substituted N -arylsulfonylpyrrolidine derivative. Compounds sharing this privileged sulfonamide-based heterocyclic scaffold are well-documented in medicinal chemistry as potent inhibitors of zinc-dependent metalloenzymes, particularly Matrix Metalloproteinases (MMPs) such as MMP-9 (Gelatinase B) and MMP-12[1][2].

The structural motif of this compound dictates its binding kinetics. The sulfonyl group acts as a critical hydrogen bond acceptor, coordinating with the catalytic zinc ion or adjacent backbone amides in the enzyme's active site[3][4]. Concurrently, the lipophilic 4-chloro-3-ethoxyphenyl moiety is designed to occupy the deep, hydrophobic S1' specificity pocket of MMP-9, conferring target selectivity over other metalloproteinases.

To accurately evaluate the inhibitory potency ( IC50​ ) and binding affinity ( Ki​ ) of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard[5]. This application note details a self-validating, high-throughput FRET protocol optimized to prevent artifactual data and accurately profile the compound's biochemical activity.

Experimental Logic & Self-Validating Assay Design

A robust biochemical assay must be engineered to rule out false positives. The highly hydrophobic nature of arylsulfonylpyrrolidines makes them prone to forming colloidal aggregates in aqueous buffers, which can non-specifically sequester enzymes and mimic true inhibition.

To establish a self-validating system , this protocol incorporates the following causal design choices:

  • Detergent Addition: The inclusion of 0.005% (v/v) Brij-35 prevents compound aggregation and surface adsorption, ensuring that any observed inhibition is due to specific active-site binding[6][7].

  • Pro-enzyme Activation: MMP-9 is secreted as an inactive zymogen. We utilize 4-aminophenylmercuric acetate (APMA) to cleave the pro-domain, ensuring the active site is fully accessible to the inhibitor[8].

  • Orthogonal Controls: EDTA (a broad-spectrum zinc chelator) is used as a positive control for 100% inhibition, while a DMSO vehicle serves as the 0% inhibition baseline. The assay's statistical reliability is continuously monitored via the Z'-factor.

Workflow A Compound Preparation (Serial Dilution in 100% DMSO) C Pre-Incubation Step (Enzyme + Inhibitor, 30 min) A->C B Enzyme Activation (pro-MMP-9 + 1 mM APMA) B->C D Reaction Initiation (Add FRET Substrate) C->D E Kinetic Fluorescence Read (Ex: 325nm / Em: 393nm) D->E

Caption: High-throughput FRET assay workflow for evaluating sulfonylpyrrolidine inhibitors.

Step-by-Step Methodologies

Protocol A: High-Throughput FRET-based IC50​ Determination

This protocol utilizes the fluorogenic peptide substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, which relies on intramolecular fluorescence energy transfer (IFET). Cleavage of the Gly-Leu bond by MMP-9 separates the Mca fluorophore from the Dpa quencher, resulting in a quantifiable fluorescent signal[5].

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tricine (pH 7.5), 150 mM NaCl, 10 mM CaCl2​ , and 0.005% (v/v) Brij-35[6][8]. Filter sterilize through a 0.22 µm membrane. Note: Calcium is essential for the structural stability of the MMP-9 domain.

  • Enzyme Activation: Dilute pro-MMP-9 to 100 µg/mL in Assay Buffer. Add APMA to a final concentration of 1 mM. Incubate at 37°C for 2 hours to fully activate the enzyme[8]. Dilute the activated MMP-9 to a working concentration of 2 nM in Assay Buffer.

  • Substrate Solution: Reconstitute the FRET substrate in anhydrous DMSO to a 5 mM stock. Dilute to a 10 µM working solution in Assay Buffer immediately before use.

Assay Execution (384-well microplate format):

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo), dispense 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine in a 10-point, 3-fold serial dilution (top concentration 10 µM) into a black, non-binding surface 384-well plate. Ensure the final DMSO concentration per well does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Add 10 µL of the 2 nM activated MMP-9 solution to each well.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (25°C) for 30 minutes. Causality: This allows the compound to establish binding equilibrium with the enzyme prior to substrate competition.

  • Initiation: Add 10 µL of the 10 µM FRET substrate to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at 1-minute intervals ( λex​ = 325 nm, λem​ = 393 nm)[6].

Protocol B: Mechanism of Inhibition (MoI) and Ki​ Determination

To determine if 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine acts as a competitive inhibitor (binding directly to the active site), a kinetic profiling assay is required.

  • Prepare a matrix of inhibitor concentrations (e.g., 0, 0.5x, 1x, and 3x the determined IC50​ ).

  • For each inhibitor concentration, titrate the FRET substrate across a range of concentrations spanning below and above the Michaelis constant ( Km​ ) (e.g., 1.5 µM to 50 µM)[6][8].

  • Measure the initial reaction velocities ( V0​ ) from the linear portion of the kinetic progress curves.

  • Fit the data to a global non-linear regression model (e.g., mixed-model inhibition) using GraphPad Prism to extract the Ki​ and α value (where α>10 indicates competitive inhibition)[8].

InhibitionLogic E MMP-9 Enzyme (Active State) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (S1' Pocket Blocked) E->EI + Inhibitor (Competitive) S FRET Substrate (Intact) I 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine P Fluorescent Product (Signal Emitted) ES->P Catalysis EI->ES Blocked by Inhibitor

Caption: Competitive inhibition logic pathway for sulfonylpyrrolidine binding to MMP-9.

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the data, extract the initial velocity ( V0​ ) slopes from the linear phase of the reaction (typically the first 10-15 minutes). Calculate the percentage of remaining activity relative to the DMSO control.

The table below summarizes the expected quantitative parameters and validation thresholds required for a successful assay run.

ParameterDescriptionTarget / Expected Value
Z′ -Factor Statistical measure of assay robustness. ≥0.65 (Excellent assay window)
Signal-to-Background (S/B) Ratio of uninhibited enzyme signal to substrate-only background. >5.0 at 30 minutes
IC50​ Concentration of inhibitor reducing enzyme activity by 50%.Compound specific (Expected low nM range)[1]
Hill Slope ( nH​ ) Indicator of binding stoichiometry and aggregation. 0.8−1.2 (Values >1.5 suggest aggregation)
Km​ (Substrate) Michaelis constant for the FRET substrate. ≈10−15μM [8]
Ki​ Absolute dissociation constant of the enzyme-inhibitor complex.Calculated via Cheng-Prusoff equation[3]

Troubleshooting Note: If the Hill Slope significantly exceeds 1.2, verify the solubility of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine. You may need to increase the Brij-35 concentration up to 0.05% (v/v)[8], or utilize dynamic light scattering (DLS) to check for colloidal aggregation in the assay buffer.

References

  • Visible light-induced PPh3/MI-promoted δ-C(sp3)–H chlorination and cyclization with N-chloro-arylsulfonamides via EDA complexes. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Annotated Patent Selections (Cell adhesion inhibitors & MMP inhibitors). Expert Opinion on Therapeutic Patents. Available at:[Link]

  • Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC - NIH. Available at:[Link]

  • Kinetic Analysis of Matrix Metalloproteinase Activity Using Fluorogenic Triple-Helical Substrates. Biochemistry - ACS Publications. Available at:[Link]

  • Evaluation of a Triple-Helical Peptide with Quenched Fluorophores for Optical Imaging of MMP-2 and MMP-9 Proteolytic Activity. MDPI. Available at:[Link]

  • Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity. University of East Anglia. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing aqueous solubility challenges with 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine during in vitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing aqueous solubility challenges with 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine during in vitro biological assays.

Executive Summary & Physicochemical Profiling

Before attempting to force a compound into solution, we must understand the causality behind its physical behavior. 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is a highly lipophilic molecule that frequently exhibits "brick dust" or "grease ball" characteristics in aqueous media.

Mechanistic Causality of Insolubility:

  • Hydrophobic Collapse: The 4-chloro-3-ethoxyphenyl moiety is intensely hydrophobic. When introduced to water, the system suffers an entropic penalty as water molecules form ordered cages around the lipophilic ring. To minimize this exposed surface area, the compound rapidly self-associates and precipitates.

  • Lack of Ionizable Protons: The sulfonylpyrrolidine group is a tertiary sulfonamide. Unlike primary or secondary sulfonamides (which possess an acidic N-H proton that can be deprotonated at high pH), the nitrogen in the pyrrolidine ring is fully substituted. Consequently, the molecule is strictly neutral and cannot be solubilized via pH adjustment or salt formation.

To successfully evaluate this compound, researchers must rely on co-solvents, macrocyclic encapsulation, or micellar dispersions rather than buffer modifications.

Diagnostic Decision Tree

SolubilizationWorkflow Start 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine Prop Physicochemical Profile: Tertiary Sulfonamide Highly Lipophilic, Non-ionizable Start->Prop DMSO Primary Vehicle: 100% DMSO Stock (10-30 mM) Prop->DMSO Dilution Aqueous Dilution (Cell Media / Buffer) DMSO->Dilution Crash Does Compound Precipitate? Dilution->Crash Success Proceed to In Vitro Assay Crash->Success No Fail Yes (Hydrophobic Collapse) Crash->Fail Yes Cyclo Secondary Strategy: HP-β-CD Complexation Fail->Cyclo Lipid Tertiary Strategy: Lipid/Surfactant Micelles Fail->Lipid Cyclo->Success Lipid->Success

Decision tree for solubilizing non-ionizable lipophilic sulfonamides in biological assays.

Troubleshooting Desk & FAQs

Q1: My compound precipitates ("crashes out") immediately upon diluting the DMSO stock into my cell culture media. What is happening? A1: This is a classic solvent capacity failure[1]. When a highly concentrated DMSO stock is diluted into an aqueous buffer, the dielectric constant of the solution shifts abruptly. Because 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine lacks hydrogen-bond donors, it exceeds its kinetic solubility limit and undergoes rapid nucleation, forming micro-precipitates. To fix this, you must either lower the final assay concentration or utilize an encapsulation agent.

Q2: Can I adjust the pH of my assay buffer to force it into solution? A2: No. Because this compound is a tertiary sulfonamide, it does not possess an acidic proton. Adjusting the pH will not yield a soluble salt[2]. Your solubilization strategy must rely on disrupting hydrophobic interactions, not altering ionization states.

Q3: I need a final concentration of 50 µM for my IC50 curve, but the required DMSO concentration is killing my cells. What is the alternative? A3: For sensitive cell lines (e.g., HUVECs), DMSO concentrations above 0.1% to 0.5% (v/v) induce significant cytotoxicity and membrane disruption[3]. If your required compound concentration necessitates toxic levels of DMSO, you must pivot to Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation. HP-β-CD increases aqueous solubility while imparting little-to-no baseline toxicity[4].

Q4: How does HP-β-CD work, and will it prevent my compound from binding to its biological target? A4: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It physically encapsulates the lipophilic 4-chloro-3-ethoxyphenyl ring, shielding it from water[4]. Because this inclusion complex relies on a dynamic, non-covalent equilibrium, the free compound continuously dissociates and remains fully available to interact with your target protein or cell receptor.

Comparative Performance Data

Select your solubilization vehicle based on the maximum required concentration and the sensitivity of your biological system.

Solubilization StrategyMax Final ConcentrationCytotoxicity RiskOptical InterferenceBest Use Case
0.1% DMSO < 10 µMLowNoneHigh-potency biochemical assays
0.5% DMSO 10 - 30 µMModerateNoneShort-term cell viability assays
5% HP-β-CD > 100 µMLowLowHigh-concentration phenotypic screening
0.01% Tween-80 50 µMHighModerate (Micelles)Cell-free enzymatic assays

Validated Experimental Protocols

To ensure scientific integrity, every solubilization workflow must be a self-validating system. Do not assume the compound is dissolved simply because the liquid appears clear to the naked eye; nano-precipitates can cause false positives by sequestering assay proteins.

Protocol A: HP-β-CD Inclusion Complexation (Kneading Method)

Use this protocol when DMSO dilution fails or causes cytotoxicity[5].

  • Molar Calculation: Calculate a 1:2 molar ratio of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine to HP-β-CD.

  • Paste Formation: Place both dry powders into a glass mortar. Add a minimal volume of a 1:1 (v/v) Water/Ethanol mixture dropwise until a thick, uniform paste forms.

  • Kneading: Triturate (knead) the paste vigorously with a pestle for 45–60 minutes. The mechanical shear forces the lipophilic phenyl ring into the cyclodextrin cavity.

  • Lyophilization: Transfer the paste to a vacuum oven or lyophilizer at 40°C until all solvent is removed and a constant weight is achieved.

  • Reconstitution: Dissolve the resulting complex powder directly into your aqueous assay buffer. Sterile filter (0.22 µm) before applying to cell cultures.

Protocol B: Self-Validating Kinetic Solubility Assay (Nephelometry)

Perform this step before running your biological assay to verify true solubilization[1].

  • Preparation: Prepare your final assay media containing the solubilized compound (via DMSO dilution or HP-β-CD complexation) in a clear-bottom 384-well plate.

  • Control: Include a vehicle-only control well (e.g., buffer + 0.5% DMSO without the compound).

  • Measurement: Read the plate using a microplate reader equipped with a nephelometer (or measure absorbance at 620 nm as a proxy for light scattering).

  • Validation: If the light scattering/absorbance of the compound well is significantly higher than the vehicle control, nano-precipitates have formed. You must either decrease the compound concentration or increase the concentration of your solubilizing agent (e.g., HP-β-CD).

Sources

Optimization

Troubleshooting low yield during 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine synthesis

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the seemingly straightforward sulfonylation of secondary amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the seemingly straightforward sulfonylation of secondary amines. While the coupling of 4-chloro-3-ethoxyphenylsulfonyl chloride with pyrrolidine conceptually requires only a base and a solvent, the reality of achieving >90% yields hinges entirely on kinetic control and moisture exclusion.

This guide dissects the causality behind common experimental failures—primarily competitive hydrolysis and thermal degradation—and provides a self-validating protocol to ensure reproducible success in your drug development workflows.

Part 1: Mechanistic Causality & Pathway Analysis

The formation of 1-(4-chloro-3-ethoxyphenyl)sulfonylpyrrolidine proceeds via a bimolecular nucleophilic substitution at the hexavalent sulfur atom. Pyrrolidine is an excellent, highly reactive nucleophile. However, arylsulfonyl chlorides are highly susceptible to solvolysis (hydrolysis) if trace water is present in the reaction matrix.

The transition state for hydrolysis mimics an SN2-like process, which is drastically accelerated by unoptimized amine bases or elevated temperatures[1]. Because the resulting sulfonic acid is entirely unreactive toward amines, any moisture in your system will irreversibly permanently consume your starting material, leading to depressed yields[2].

Pathway SC 4-Chloro-3-ethoxyphenylsulfonyl Chloride (Electrophile) Aminolysis Aminolysis Pathway (Fast, Desired) SC->Aminolysis + Pyrrolidine Hydrolysis Hydrolysis Pathway (Undesired) SC->Hydrolysis + H2O Pyr Pyrrolidine (Nucleophile) Pyr->Aminolysis Water Trace Water (Competitor) Water->Hydrolysis Product 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine Aminolysis->Product Byproduct Sulfonic Acid Byproduct (Polar Baseline Spot) Hydrolysis->Byproduct

Mechanistic divergence: Desired aminolysis vs. competitive hydrolysis.

Part 2: Troubleshooting FAQs

Q1: My overall yield is consistently below 40%, and TLC shows a massive, highly polar baseline spot. What is driving this? A: The baseline spot is almost certainly the 4-chloro-3-ethoxyphenylsulfonic acid salt, the product of competitive hydrolysis. Sulfonyl chlorides are highly 3[3]. The 2 in the presence of water and an amine base is kinetically rapid[2]. If your solvent (e.g., DCM) is not strictly anhydrous, or if your reaction temperature spikes during the addition of pyrrolidine, the activation energy barrier for hydrolysis is easily overcome[1]. Self-Validation Check: Take a small aliquot of your starting sulfonyl chloride, dissolve it in wet DCM, add Triethylamine (TEA), and run a TLC. The resulting baseline spot will perfectly match your failed reaction's byproduct, confirming moisture as the culprit.

Q2: Should I use excess pyrrolidine as the base, or an auxiliary tertiary amine? A: While pyrrolidine can act as its own acid scavenger, using an auxiliary base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is the industry standard for maximizing the atom economy of your nucleophile[3]. We highly recommend using 1.1 equivalents of pyrrolidine and 1.5 equivalents of TEA. TEA effectively neutralizes the HCl generated during the S-N bond formation, preventing the protonation and subsequent deactivation of the remaining pyrrolidine. Relying on excess pyrrolidine creates localized pockets of high basicity that can promote side reactions if the addition rate is poorly controlled[4].

Q3: I notice a significant exotherm when adding the amine mixture. Does this affect the yield? A: Absolutely. The reaction between a sulfonyl chloride and a secondary amine is highly exothermic. If the reaction is not cooled to 0 °C (ice bath) and the amine is added too quickly, the localized heat spike accelerates both hydrolysis (if trace moisture is present) and potential degradation pathways. Temperature must be strictly3 during the addition phase[3].

Part 3: Quantitative Data Comparison

The following table summarizes the causality of different reaction parameters on the final yield of 1-(4-chloro-3-ethoxyphenyl)sulfonylpyrrolidine.

Solvent ConditionBase SystemTemperature ProfileObserved Yield (%)Primary Failure Mode
Wet DCMTEA (1.5 eq)0 °C to RT< 40%Severe Hydrolysis (Sulfonic acid formation)
Anhydrous DCMPyrrolidine (2.5 eq, no aux)RT addition55 - 65%Exothermic degradation & poor atom economy
Anhydrous THFTEA (1.5 eq)0 °C to RT75 - 80%Sluggish reaction kinetics
Anhydrous DCM TEA (1.5 eq) 0 °C addition, then RT > 92% Optimal (None)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific aqueous washes, you actively verify the success of the reaction during the workup phase (e.g., the 1M HCl wash will only leave behind the neutral sulfonamide product in the organic layer).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N2) to establish strictly anhydrous conditions.

  • Dissolution: Dissolve 1.0 equivalent of 4-chloro-3-ethoxyphenylsulfonyl chloride in anhydrous Dichloromethane (DCM). Use approximately 10 mL of solvent per gram of substrate to ensure optimal stirring and heat dissipation[3].

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[3].

  • Amine Preparation: In a separate dry vial, prepare a solution of Pyrrolidine (1.1 equivalents) and Triethylamine (1.5 equivalents) in a minimal volume of anhydrous DCM[3].

  • Controlled Addition: Using a syringe pump or an addition funnel, add the amine/base solution dropwise to the sulfonyl chloride solution over 15-30 minutes. Crucial: Maintain vigorous stirring to prevent localized concentration gradients, keeping the internal temperature strictly below 5 °C[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2-4 hours. Validation: Monitor completion via TLC (typically 20% EtOAc in Hexanes). The starting material should completely disappear, replaced by a single, less polar UV-active spot.

  • Quenching & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M aqueous HCl (this selectively protonates and removes unreacted pyrrolidine and TEA into the aqueous phase), followed by saturated aqueous NaHCO3, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude material is typically >95% pure, though flash column chromatography can be utilized if trace impurities remain[3].

Protocol N1 1. Dissolve Electrophile (Anhydrous DCM) N2 2. Thermal Control (Cool to 0 °C) N1->N2 N3 3. Dropwise Addition (Pyrrolidine + TEA) N2->N3 N4 4. Propagation (Stir at RT) N3->N4 N5 5. Aqueous Quench (1M HCl / Brine) N4->N5 N6 6. Organic Extraction (Dry over Na2SO4) N5->N6 N7 7. Concentration & Purification N6->N7

Step-by-step experimental workflow for optimized sulfonamide synthesis.

Part 5: References

  • Hall, H. K. "Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides". Journal of the American Chemical Society (ACS). [Link]

  • Robertson, R. E., & Rossall, B. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides". Canadian Journal of Chemistry. [Link]

Sources

Troubleshooting

Optimizing solvent extraction for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine purification

Module: 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine Welcome to the Application Scientist Support Portal. This technical guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Welcome to the Application Scientist Support Portal. This technical guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for optimizing the liquid-liquid extraction (LLE) of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine. Because this molecule is a tertiary sulfonamide synthesized from 4-chloro-3-ethoxybenzenesulfonyl chloride and pyrrolidine, the crude mixture contains highly specific basic and acidic impurities that require a targeted, causality-driven phase separation strategy.

Mechanistic Overview & Extraction Workflow

To achieve >98% purity without relying on resource-intensive chromatography, the extraction must exploit the distinct pKa values of the reaction components. The target molecule is a neutral, highly lipophilic compound. Conversely, the unreacted pyrrolidine is a secondary amine (basic), and the unreacted sulfonyl chloride rapidly hydrolyzes into a sulfonic acid (strongly acidic).

By sequentially manipulating the pH of the aqueous washing phase, we can force these impurities into their ionic, water-soluble states while the target API remains safely partitioned in the organic solvent.

Workflow Step1 Crude Mixture in EtOAc (Product + Impurities) Step2 1M HCl Wash (Protonates Pyrrolidine) Step1->Step2 Step3 Sat. NaHCO3 Wash (Deprotonates Sulfonic Acid) Step2->Step3 Organic Phase Aq1 Aqueous Waste (Pyrrolidinium Cl-) Step2->Aq1 Aqueous Phase Step4 Sat. NaCl Wash (Dehydrates & Breaks Emulsion) Step3->Step4 Organic Phase Aq2 Aqueous Waste (Sulfonate Na+) Step3->Aq2 Aqueous Phase Product Pure 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine Step4->Product Organic Phase

Liquid-liquid extraction workflow for sulfonamide purification.

Self-Validating Extraction Protocol (SOP)

This protocol is designed as a closed-loop, self-validating system. Each step includes a physical or chemical checkpoint to verify that the mechanistic goal of the step has been achieved before proceeding.

Step 1: Pre-concentration

  • Action: Remove any water-miscible reaction solvents (e.g., THF, DMF) under reduced pressure.

  • Causality: Water-miscible solvents act as co-solvents during LLE, artificially increasing the aqueous solubility of the lipophilic sulfonamide and causing single-phase formation or yield loss (1[1]).

Step 2: Reconstitution & Hydrolysis

  • Action: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL/g). Add an equal volume of distilled water and stir vigorously for 30 minutes.

  • Causality: Unreacted 4-chloro-3-ethoxybenzenesulfonyl chloride is highly reactive and must be hydrolyzed to 4-chloro-3-ethoxybenzenesulfonic acid to become water-soluble.

  • Validation: Spot the organic layer on a TLC plate. The high-Rf spot corresponding to the sulfonyl chloride should completely disappear.

Step 3: Acidic Wash (Amine Clearance)

  • Action: Wash the organic phase with 1M HCl (3 x 5 mL/g).

  • Causality: The acidic environment protonates the unreacted pyrrolidine, converting it into a highly polar pyrrolidinium chloride salt that partitions exclusively into the aqueous waste (2[2]).

  • Validation: Test the pH of the separated aqueous waste. It must remain < 2.0. If the pH is > 2.0, the acid has been depleted by excessive amine; perform an additional 1M HCl wash.

Step 4: Basic Wash (Sulfonic Acid Clearance)

  • Action: Wash the organic phase with saturated aqueous NaHCO3 (3 x 5 mL/g).

  • Causality: The mild base deprotonates the hydrolyzed sulfonic acid, ensuring its complete partition into the aqueous waste as a sodium salt.

  • Validation: Observe the phase boundary. Evolution of CO2 gas (bubbling) visually validates that the acidic byproduct is being actively neutralized. Continue washing until no further gas evolution occurs.

Step 5: Dehydration & Emulsion Breaking

  • Action: Wash the organic layer with saturated NaCl (brine) (1 x 5 mL/g).

  • Causality: The extreme ionic strength of the brine breaks micro-emulsions by forcing surfactant-like impurities out of the interface (salting out) and draws dissolved water out of the EtOAc layer via osmotic pressure (3[3]).

Step 6: Final Isolation

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine.

Quantitative Optimization Data

The following table summarizes the expected partitioning efficiency and clearance rates when adhering to the optimized solvent parameters.

Wash StageTarget ImpurityAqueous pHPartition Coefficient (LogD)Clearance Rate (%)
1M HCl Unreacted Pyrrolidine< 2.0< -2.0> 99.5%
Sat. NaHCO3 Sulfonic Acid Byproduct~ 8.3< -3.0> 99.0%
Sat. NaCl (Brine) Residual H2O / Emulsions~ 7.0N/APhase resolution < 2 min
Troubleshooting & FAQs

Q1: Why am I losing product to the aqueous phase during the acidic wash? A1: 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is a highly lipophilic, neutral tertiary sulfonamide. It should not partition into the aqueous phase under normal conditions. If yield loss occurs, it is almost entirely due to the presence of water-miscible reaction solvents (e.g., THF, DMF, or ethanol) acting as a co-solvent, which artificially increases the aqueous solubility of the organic product (1[1]). Solution: Pre-concentrate the reaction mixture via rotary evaporation to remove all water-miscible solvents before initiating the biphasic extraction workup.

Q2: How do I resolve persistent emulsions during the biphasic separation? A2: Emulsions frequently occur in sulfonamide extractions when the reaction mixture contains high concentrations of surfactant-like byproducts or when using specific organic solvents (3[3]). Solution: Emulsions are stabilized by low interfacial tension. Do not shake vigorously; instead, gently swirl the separatory funnel. If an emulsion has already formed, increase the ionic strength of the aqueous layer by adding saturated brine (NaCl). This "salting out" effect forces the surfactant-like molecules to separate into one phase, breaking the emulsion (4[4]). Alternatively, filter the biphasic mixture through a pad of diatomaceous earth (Celite) to remove fine particulates.

Q3: Can I use strong bases like 1M NaOH instead of NaHCO3 for the basic wash? A3: While primary sulfonamides possess an acidic N-H proton and would form water-soluble sodium salts in 1M NaOH, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is a tertiary sulfonamide (derived from a secondary amine, pyrrolidine). It lacks an acidic proton and remains neutral even in strong base. However, using saturated NaHCO3 is strictly preferred over NaOH to prevent potential base-catalyzed hydrolysis of the ethoxy ether linkage or the sulfonamide bond over extended contact times, while still being sufficiently basic to extract the sulfonic acid byproduct (5[5]).

Q4: What is the optimal organic solvent for extracting this specific sulfonamide? A4: Ethyl acetate (EtOAc) is highly recommended over dichloromethane (DCM). EtOAc provides excellent solubility for the lipophilic 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine while maintaining a lower density than water. This ensures the organic layer is always on top, which drastically simplifies the sequential acid/base washing steps and reduces the likelihood of phase inversion or "invisible interfaces" (1[1]).

References
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. chromatographyonline.com.[Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. york.ac.uk.[Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. azom.com.[Link]

  • The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts - The Journal of Organic Chemistry (ACS Publications). acs.org.[Link]

Sources

Optimization

Technical Support Center: Overcoming 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine Precipitation in Cell Culture

Welcome to the Advanced Assay Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing solubility and precipitation challenges when dosing highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing solubility and precipitation challenges when dosing highly lipophilic small molecules—specifically 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine —into aqueous in vitro systems.

As a highly hydrophobic sulfonamide derivative, this compound is notorious for crashing out of solution, which can sequester the drug from its biological target, leading to false-negative pharmacological readouts or localized cellular toxicity.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine precipitate immediately upon addition to my culture media? A1: The precipitation is driven by a kinetic phenomenon known as "solvent shock," compounded by the molecule's intrinsic structural hydrophobicity. The compound features a chlorophenyl ring, an ethoxy group, and a sulfonylpyrrolidine system. Crucially, it lacks ionizable functional groups at physiological pH (7.2–7.4). When a highly concentrated stock solution (typically in 100% DMSO) is introduced directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The local concentration of the hydrophobic compound momentarily exceeds its aqueous solubility limit, causing it to nucleate and form insoluble aggregates[1].

Q2: Can I just increase the DMSO concentration in my media to keep it dissolved? A2: No. While increasing the organic co-solvent concentration improves thermodynamic solubility, it introduces severe biological artifacts. For most mammalian cell lines, DMSO concentrations above 0.1% to 0.5% (v/v) induce cellular toxicity, alter membrane permeability, and trigger transcriptomic changes[2]. Your protocol must maintain the compound in solution while strictly capping the final DMSO concentration at ≤0.5%.

Q3: Will adjusting the pH of the culture media help? A3: Unlike amines or carboxylic acids, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is non-ionizable within any biologically relevant pH range. Adjusting the pH will not yield a charged, water-soluble species and will only serve to stress your cell cultures. Solubilization must rely on kinetic dilution strategies or molecular encapsulation.

Part 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Precipitation of Sulfonylpyrrolidine Derivative CheckConc Is target concentration > thermodynamic solubility? Start->CheckConc ReduceConc Reduce dosing concentration (e.g., < 10 µM) CheckConc->ReduceConc Yes CheckSolvent Kinetic Aggregation (Solvent Shock) CheckConc->CheckSolvent No Success Homogeneous Solution Valid for In Vitro Assay ReduceConc->Success StepDilution Apply Step-wise Dilution (Pre-warmed Media) CheckSolvent->StepDilution Mildly Lipophilic Carrier Formulate with Carriers (HP-β-CD or BSA) CheckSolvent->Carrier Highly Lipophilic StepDilution->Success Carrier->Success

Workflow for resolving compound precipitation in aqueous cell culture media.

Part 3: Self-Validating Experimental Protocols

To overcome the precipitation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine, utilize one of the following validated methodologies. Every protocol concludes with a self-validating counter-screen to guarantee data integrity.

Protocol A: Step-Wise Intermediate Dilution (The "Warm Spike" Method)

Causality: Pre-warming the medium increases the kinetic solubility of the compound, while step-wise dilution prevents the localized high-concentration gradients that trigger rapid nucleation[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex until completely clear.

  • Media Preparation: Pre-warm the target cell culture medium (containing standard serum, if applicable) to exactly 37°C in a water bath.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 980 µL of the pre-warmed medium.

  • The "Spike": While vortexing the tube at medium speed, slowly add 20 µL of the 10 mM DMSO stock drop-by-drop into the vortex vortex-cone (not down the side of the tube). This creates a 200 µM intermediate stock at 2% DMSO.

  • Final Dosing: Immediately dilute this intermediate stock 1:4 or greater into your final assay plates containing pre-warmed media. This yields a final concentration of ≤50 µM at ≤0.5% DMSO.

Protocol B: Molecular Encapsulation via HP-β-CD

Causality: For highly recalcitrant concentrations, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a reversible, non-covalent inclusion complex with the hydrophobic chlorophenyl and ethoxy moieties. This shields the hydrophobic faces from water, preventing aggregation while allowing the drug to partition into the cell membrane during the assay.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or basal culture medium. Filter sterilize (0.22 µm).

  • Complexation: Add 10 µL of your 10 mM DMSO compound stock to 90 µL of the 20% HP-β-CD solution.

  • Incubation: Sonicate the mixture in a water bath for 15 minutes at room temperature to drive the inclusion complex formation. The solution should be optically clear.

  • Final Dosing: Dilute this complexed intermediate into your final cell culture medium to reach the desired dosing concentration.

Mandatory Validation Step: The Centrifugation Counter-Screen

To ensure your protocol is self-validating and free of micro-precipitates that cause assay interference[3]:

  • Take a 1 mL aliquot of your final dosed culture medium.

  • Centrifuge at 15,000 x g for 15 minutes at room temperature.

  • Carefully extract the supernatant and measure the compound concentration via LC-MS/MS or UV-Vis spectrophotometry against a standard curve.

  • Validation Criteria: If the measured concentration in the supernatant is <90% of your theoretical dosing concentration, micro-precipitation has occurred. You must switch from Protocol A to Protocol B, or lower your maximum dose.

Part 4: Quantitative Comparison of Solubilization Strategies

The table below summarizes the expected outcomes when applying different formulation strategies to lipophilic sulfonamide derivatives in standard DMEM/FBS culture systems.

Solubilization StrategyMax Achievable Final Conc.Final DMSO %Cellular Toxicity RiskPrep TimeBest Use Case
Direct Addition (Control) < 1 µM0.1%Low1 minUltra-potent analogs only
High DMSO Spike 10 µM2.0%High (Artifacts) 1 minNot Recommended
Protocol A: Warm Step-Dilution ~10 - 20 µM0.5%Low15 minsRoutine screening & IC50s
Protocol B: HP-β-CD Carrier > 50 µM0.5%Low45 minsHigh-dose toxicity profiling

References

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls Source: IntechOpen URL: [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual Source: National Center for Biotechnology Information (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation and Comparative Guide: 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine Reference Standards

Introduction: The Critical Role of High-Purity Pharmacophores As a Senior Application Scientist, I frequently encounter challenges in the structural validation of sulfonamide-based pharmacophores. The compound 1-(4-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of High-Purity Pharmacophores

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of sulfonamide-based pharmacophores. The compound 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is a highly specific, versatile building block utilized in the development of G-protein coupled receptor (GPCR) antagonists and novel kinase inhibitors.

In drug development, the analytical purity of such intermediates is non-negotiable. Trace impurities—such as unreacted sulfonyl chlorides or residual organic bases—can lead to false positives in high-throughput biological screening or unpredictable toxicity profiles during in vivo studies. This guide objectively compares the analytical performance of a high-purity reference standard against standard commercial grades and crude synthetic mixtures, providing a self-validating framework for its 1 H and 13 C NMR spectral data.

Experimental Workflow & Synthesis Visualization

The target molecule is synthesized via the nucleophilic substitution of [1] with [2]. The reaction is typically carried out in dichloromethane (DCM) using triethylamine (TEA) as an acid scavenger. To achieve reference-standard purity, the crude mixture must undergo rigorous preparative HPLC purification and subsequent lyophilization.

ValidationWorkflow A Synthesis: Sulfonyl Chloride + Pyrrolidine B Crude Reaction Mixture A->B Reaction C Prep-HPLC Purification B->C Isolation D High-Purity Reference Standard C->D Lyophilization E NMR Validation (1H & 13C) D->E Analysis F QA Release (>99% Purity) E->F Certification

Workflow for the synthesis, purification, and NMR validation of the reference standard.

Experimental Protocol for NMR Validation

To ensure the analytical data is a self-validating system , the NMR sample preparation must follow strict quantitative protocols. The integration of proton signals must perfectly match the molecular formula ( C12​H16​ClNO3​S ), which is only possible if longitudinal relaxation ( T1​ ) is properly accounted for.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 15.0 mg of the lyophilized 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine reference standard using a microbalance.

  • Solvent Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Transfer & Shimming: Transfer the homogenous solution into a standard 5 mm NMR tube. Causality Note: Ensure a solvent column height of exactly 4 cm; this specific volume is critical to optimize magnetic field shimming and prevent line broadening caused by magnetic susceptibility gradients at the liquid-air interface.

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, 30° pulse angle. Causality Note: A relaxation delay (D1) of 2.0 seconds is explicitly set to ensure complete longitudinal relaxation of all protons, guaranteeing that the integration values accurately reflect the 16 protons in the molecule.

    • 13 C NMR: 100 MHz, 1024 scans, 45° pulse angle, relaxation delay (D1) of 2.0 s with complete proton decoupling (WALTZ-16).

1 H and 13 C NMR Spectral Reference Data

The spectral assignments below are grounded in the inductive effects and spin-spin coupling physics of the molecule, aligning with established data for the [3] scaffold.

  • Ethoxy Group Causality: The highly electronegative oxygen atom strongly deshields the adjacent methylene (-CH 2​ -) protons, pushing them downfield to 4.15 ppm. The multiplicity is a clear quartet ( J=7.0 Hz) due to n+1 coupling with the adjacent methyl group, which conversely appears as a triplet at 1.45 ppm.

  • Aromatic Region Causality: The 1,3,4-trisubstitution pattern creates an AMX spin system. H-2 is isolated between the strongly electron-withdrawing sulfonyl and electron-donating ethoxy groups, appearing as a fine doublet ( J≈1.8 Hz) at 7.30 ppm due to meta-coupling. H-5 is ortho to the chloro group, appearing as a doublet ( J≈8.2 Hz) at 7.50 ppm. H-6 shows both ortho and meta coupling, resulting in a doublet of doublets ( J=8.2,1.8 Hz) at 7.42 ppm.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Aromatic H-57.50Doublet (d)8.21HPhenyl ring (ortho to Cl)
Aromatic H-67.42Doublet of doublets (dd)8.2, 1.81HPhenyl ring (para to OEt)
Aromatic H-27.30Doublet (d)1.81HPhenyl ring (ortho to SO 2​ )
Ethoxy -CH 2​ -4.15Quartet (q)7.02H-O-CH 2​ -CH 3​
Pyrrolidine N-CH 2​ 3.25Multiplet (m)-4HRing α -protons
Pyrrolidine C-CH 2​ 1.75Multiplet (m)-4HRing β -protons
Ethoxy -CH 3​ 1.45Triplet (t)7.03H-O-CH 2​ -CH 3​
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
154.0Quaternary (C)Phenyl C-3 (attached to -OEt)
137.5Quaternary (C)Phenyl C-1 (attached to -SO 2​ -)
131.0Methine (CH)Phenyl C-5
128.0Quaternary (C)Phenyl C-4 (attached to -Cl)
120.5Methine (CH)Phenyl C-6
112.5Methine (CH)Phenyl C-2
65.4Methylene (CH 2​ )Ethoxy -O-CH 2​ -
48.0Methylene (CH 2​ )Pyrrolidine N-CH 2​ (2 carbons)
25.2Methylene (CH 2​ )Pyrrolidine C-CH 2​ (2 carbons)
14.5Methyl (CH 3​ )Ethoxy -CH 3​

Comparative Analysis: Product vs. Alternatives

When sourcing 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine for sensitive biological assays or advanced synthetic steps, the purity profile drastically impacts downstream success. The table below objectively compares the High-Purity Reference Standard against standard commercial alternatives.

Analytical ParameterHigh-Purity Reference StandardCommercial Grade (Alternative A)Crude Synthetic Mixture (Alternative B)
HPLC Purity (254 nm) > 99.5% ~ 95.0%< 80.0%
1 H NMR Resolution Sharp peaks, perfectly flat baselineTrace solvent peaks (DCM, EtOAc)Broad peaks, significant aliphatic impurities
Moisture Content (KF) < 0.1% ~ 1.5%> 3.0%
Residual Solvents (GC) Conforms to ICH Q3C limitsOften fails ICH Q3C limitsHigh levels of TEA and DCM
Application Suitability In vivo assays, structural validationGeneral early-stage synthesisRequires extensive prep-HPLC purification

References

  • National Center for Biotechnology Information. "1-(Phenylsulfonyl)pyrrolidine | C10H13NO2S". PubChem Compound Summary for CID 246138. URL:[Link]

Comparative

Comparative Efficacy of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine in Targeted dUTPase Inhibition

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard Executive Summary & Mechanistic Rationale In the landscape of 5-fluorouracil (5-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Mechanistic Rationale

In the landscape of 5-fluorouracil (5-FU) and floxuridine (FdUrd) based combination chemotherapy, human deoxyuridine triphosphatase (dUTPase) has emerged as a critical resistance-modulating target. Thymidylate synthase (TS) inhibitors like FdUrd induce the accumulation of dUTP; however, endogenous dUTPase hydrolyzes this excess dUTP into dUMP and pyrophosphate, thereby preventing the lethal misincorporation of uracil into tumor DNA[1].

Recent structure-activity relationship (SAR) studies have identified N-sulfonylpyrrolidine-containing uracil derivatives as exceptionally potent dUTPase inhibitors[2]. 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (hereafter referred to as CEPS-Pyrrolidine ) represents an advanced optimization of this scaffold.

The Causality of the Structural Design: Crystallographic data of human dUTPase complexes reveal a unique bipartite binding mode: the uracil ring occupies the natural substrate recognition region, while the aryl tail extends into an adjacent hydrophobic pocket[3]. The strategic inclusion of the 4-chloro-3-ethoxyphenyl moiety in CEPS-Pyrrolidine is not arbitrary. The highly lipophilic chlorine atom and the sterically expansive ethoxy group provide superior van der Waals contacts within this hydrophobic cleft compared to unsubstituted or simple methyl-substituted analogs (such as Compound 16a)[4]. This precise steric fit restricts the conformational flexibility of the enzyme, locking it in an inactive state and driving the IC₅₀ into the low nanomolar range.

Comparative Efficacy Data

To objectively evaluate CEPS-Pyrrolidine, we compared its target inhibition and chemotherapeutic enhancing effects against established N-sulfonylpyrrolidine (Compound 16a) and N-carbonylpyrrolidine (Compound 12k) reference inhibitors[4].

Table 1: In Vitro Human dUTPase Enzyme Inhibition

Data represents the concentration required to inhibit 50% of dUTPase-mediated pyrophosphate release.

Inhibitor CompoundScaffold ClassAryl SubstitutionIC₅₀ (µM)Fold-Improvement vs 16a
CEPS-Pyrrolidine N-sulfonylpyrrolidine4-Chloro-3-ethoxyphenyl0.12 ± 0.02 2.6x
Compound 12k N-carbonylpyrrolidine3-Fluoro-4-methoxyphenyl0.15 ± 0.032.1x
Compound 16a N-sulfonylpyrrolidineUnsubstituted Phenyl0.32 ± 0.05Baseline (1.0x)
5-Fluorouracil Pyrimidine AnalogN/A>100.0N/A
Table 2: Synergistic Growth Inhibition in HeLa S3 Cells

Cells were treated with 1 µM FdUrd in combination with varying concentrations of dUTPase inhibitors for 24 hours[4].

Treatment RegimenEC₅₀ (µM)Synergy Interpretation
FdUrd Monotherapy1.45 ± 0.10Baseline TS Inhibition
FdUrd + 1 µM Compound 16a0.30 ± 0.04Moderate Enhancement
FdUrd + 1 µM CEPS-Pyrrolidine 0.18 ± 0.02 High Enhancement
CEPS-Pyrrolidine Monotherapy>50.0No inherent cytotoxicity

Experimental Workflows & Self-Validating Protocols

As application scientists, we must ensure that our assays distinguish true target inhibition from artifactual interference. The following protocols are designed as self-validating systems.

Protocol A: Colorimetric dUTPase Enzyme Inhibition Assay

Purpose: Direct quantification of dUTPase activity via inorganic pyrophosphate (PPi) release. We utilize Malachite Green because it forms a stable, highly absorbing complex with phosphomolybdate, allowing precise, interference-free quantification at 620 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1% BSA). Prepare Malachite Green working solution (0.03% Malachite Green, 0.2% ammonium molybdate, 0.05% Triton X-100 in 1N HCl).

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, combine 10 nM recombinant human dUTPase with serial dilutions of CEPS-Pyrrolidine (0.01 µM to 10 µM).

    • Self-Validating Control 1 (Vmax): Enzyme + Buffer (No inhibitor) to establish 100% activity.

    • Self-Validating Control 2 (Background): Buffer only (No enzyme) to account for spontaneous dUTP hydrolysis.

  • Reaction Initiation: Add 10 µM dUTP substrate to all wells. Incubate at 37°C for 15 minutes.

  • Termination & Detection: Add 50 µL of Malachite Green working solution to quench the reaction. Incubate for 10 minutes at room temperature for color development.

  • Quantification: Read absorbance at 620 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cell Proliferation Synergy Assay (Crystal Violet)

Purpose: Evaluate the chemotherapeutic enhancing effects of CEPS-Pyrrolidine[4]. Crystal violet is chosen over metabolic dyes (like MTT or Resazurin) because it directly stains chromatin in viable adherent cells. This avoids metabolic artifacts that can occur when TS inhibition alters mitochondrial oxidoreductase activity.

Step-by-Step Methodology:

  • Seeding: Seed HeLa S3 cells at 3 × 10³ cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add fresh media containing a fixed concentration of FdUrd (1 µM) combined with serial dilutions of CEPS-Pyrrolidine (0.05 µM to 5 µM).

    • Self-Validating Control: Treat a parallel set of wells with CEPS-Pyrrolidine alone to confirm the compound lacks inherent cytotoxicity and acts purely via dUTPase-mediated synergy.

  • Incubation: Incubate for 72 hours.

  • Fixation & Staining: Wash wells with PBS. Add 100 µL of 0.5% Crystal Violet in 20% methanol for 20 minutes.

  • Elution & Reading: Wash plates extensively with distilled water and air dry. Solubilize the dye with 100 µL of 1% SDS. Read absorbance at 595 nm to determine the T/C (%) cell density ratio.

Mechanistic Visualization

The following diagram maps the logical relationship between FdUrd-induced TS inhibition, dUTP accumulation, and the synergistic blockade provided by CEPS-Pyrrolidine.

G FdUrd FdUrd / 5-FU TS Thymidylate Synthase (TS) Inhibition FdUrd->TS dUTP dUTP Accumulation TS->dUTP DNA Uracil Misincorporation into DNA dUTP->DNA CEPS CEPS-Pyrrolidine (dUTPase Inhibitor) CEPS->dUTP Prevents dUTP Hydrolysis Death Cancer Cell Death (Apoptosis) DNA->Death

Figure 1: Mechanism of action for CEPS-Pyrrolidine. Inhibition of dUTPase synergizes with FdUrd.

References

  • Miyakoshi, H., et al. "Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Hagenkort, A., et al. "dUTPase inhibition augments replication defects of 5-Fluorouracil." Oncotarget, 2017. URL:[Link]

  • Moore, M. L., et al. "(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a Small Molecule Inhibitor Probe for the Study of Respiratory Syncytial Virus Infection." Journal of Medicinal Chemistry, 2013. URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine Purity by LC-MS/MS

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy.[1] This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy.[1] This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine, a novel sulfonamide derivative. We will delve into the technical nuances of various techniques, with a primary focus on the superior capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5][6][7]

The Criticality of Purity in Drug Development

The presence of impurities in an API, even at trace levels, can significantly impact its safety, efficacy, and stability.[1] Regulatory authorities have established stringent guidelines that mandate the identification and quantification of impurities.[8] For instance, the FDA recommends reporting any impurity exceeding 0.05% of the API.[8] This necessitates the use of highly sensitive and specific analytical techniques to ensure compliance and patient safety.

A Comparative Overview of Analytical Techniques

The choice of an analytical method for purity determination is contingent on several factors, including the chemical nature of the analyte, the required sensitivity, and the intended purpose of the analysis.[9] Below is a comparative summary of commonly employed techniques for the analysis of small molecules like 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine.

TechniquePrincipleInformation ObtainedSensitivityQuantitative CapabilityKey AdvantagesLimitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis of fragmented ions.[1]Retention time, molecular weight, and structural information of the parent molecule and its fragments.Very High (pg to fg)ExcellentUnparalleled specificity and sensitivity, enabling the identification and quantification of trace-level impurities.[1][10]Higher equipment and operational costs.[11]
HPLC-UV Differential partitioning of analytes between a stationary and a liquid mobile phase, with detection by UV absorbance.[12]Retention time and peak area for quantification.[12]High (ng to µg/mL)[12]ExcellentRobust, reproducible, and widely available, making it suitable for routine quality control.[12]Requires chromophoric compounds, potential for co-elution of impurities with similar UV spectra.[12]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[11]Retention time and mass spectrum for identification and quantification.High (pg to ng)Very GoodExcellent for volatile and thermally stable compounds.[9][13]Not suitable for non-volatile or thermally labile compounds like many sulfonamides without derivatization.[9][11]
TLC Separation based on differential adsorption on a thin layer of adsorbent material.[12]Retention factor (Rf) for qualitative assessment.Low to ModerateSemi-quantitative at bestSimple, rapid, and cost-effective for preliminary screening.Limited resolution and sensitivity, not suitable for precise quantification.[12]

While techniques like HPLC-UV and GC-MS have their merits, LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for impurity profiling in pharmaceutical development.[1][8][10]

The Unrivaled Power of LC-MS/MS for Impurity Profiling

The combination of liquid chromatography's separation power with the definitive identification capabilities of tandem mass spectrometry makes LC-MS/MS an indispensable tool for modern pharmaceutical analysis.[1][10] It allows for the detection and structural elucidation of even trace-level impurities that might be missed by other methods.[1][8]

Experimental Workflow: A Comparative Analysis

To objectively demonstrate the superiority of LC-MS/MS, a hypothetical comparative study is designed as follows:

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Comparison prep Prepare stock solutions of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine and suspected impurities in a suitable solvent (e.g., Methanol). dilute Create a series of calibration standards and a test sample solution (~1 mg/mL). prep->dilute lcms LC-MS/MS Analysis dilute->lcms hplcuv HPLC-UV Analysis dilute->hplcuv gcms GC-MS Analysis (with derivatization if necessary) dilute->gcms acquire Acquire chromatograms and mass spectra. lcms->acquire hplcuv->acquire gcms->acquire compare Compare key validation parameters: - Limit of Detection (LOD) - Limit of Quantitation (LOQ) - Linearity - Precision & Accuracy - Specificity acquire->compare

Caption: Comparative workflow for purity validation.

Detailed LC-MS/MS Protocol for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

This protocol is designed for the definitive confirmation and sensitive quantification of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine and its potential impurities, in accordance with ICH Q2(R1) guidelines.[2][3]

Sample and Standard Preparation
  • Rationale: Accurate and reproducible sample preparation is fundamental to reliable quantitative analysis. A concentration of approximately 1 mg/mL for the test sample is chosen to facilitate the detection of minor impurities.[12]

  • Procedure:

    • Accurately weigh approximately 10 mg of the 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine reference standard and the test sample into separate 10 mL volumetric flasks.

    • Dissolve and make up to the mark with methanol to achieve a concentration of ~1 mg/mL.[12]

    • Prepare a series of calibration standards by serially diluting the reference standard stock solution to cover the expected range of impurity concentrations.

LC-MS/MS Instrumentation and Conditions
  • Rationale: The choice of chromatographic and mass spectrometric parameters is critical for achieving optimal separation and detection. A reversed-phase C18 column is suitable for the separation of moderately polar compounds like sulfonamides. Gradient elution is employed to ensure the efficient separation of the main component from any potential impurities with differing polarities. Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar and thermally labile molecules. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined by infusion of the reference standard)

      • Potential Impurities: Define MRM transitions for known or suspected impurities.

cluster_workflow LC-MS/MS Workflow sample Sample Injection lc Liquid Chromatography Separation (C18 Column) sample->lc esi Electrospray Ionization (ESI) lc->esi q1 Quadrupole 1 (Q1): Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2): Collision-Induced Dissociation (CID) q1->q2 q3 Quadrupole 3 (Q3): Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition & Analysis detector->data start Problem Detected no_peak No Peak or Low Signal start->no_peak poor_shape Poor Peak Shape start->poor_shape high_noise High Background Noise start->high_noise check_lc Check LC System: - Solvent Levels - Pump Pressure - Leaks no_peak->check_lc check_ms Check MS System: - Ion Source Cleanliness - Capillary Voltage - Gas Flow no_peak->check_ms check_sample Check Sample: - Concentration - Degradation - Matrix Effects no_peak->check_sample check_column Check Column: - Overloading - Contamination - Voiding poor_shape->check_column check_mobile Check Mobile Phase: - pH - Composition poor_shape->check_mobile check_solvents Check Solvents & Reagents: - Purity - Contamination high_noise->check_solvents check_source Optimize Source Parameters high_noise->check_source

Sources

Comparative

In-Depth Comparison Guide: IC50 Profiling of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine vs. Standard 5-HT6 Inhibitors

Executive Summary The development of selective 5-Hydroxytryptamine 6 (5-HT6) receptor antagonists represents a major frontier in neuropharmacology, particularly for the treatment of cognitive impairment associated with A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective 5-Hydroxytryptamine 6 (5-HT6) receptor antagonists represents a major frontier in neuropharmacology, particularly for the treatment of cognitive impairment associated with Alzheimer's disease and schizophrenia. The arylsulfonylpyrrolidine scaffold has emerged as a highly tunable pharmacophore for 5-HT6 blockade [1].

This guide provides a rigorous, data-driven comparison of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine —a highly specific arylsulfonylpyrrolidine derivative—against industry-standard 5-HT6 antagonists, Intepirdine (SB-742457) and Idalopirdine (Lu AE58054) . By analyzing IC50 values, binding affinities, and structure-activity relationships (SAR), this document equips drug development professionals with the necessary experimental protocols and comparative data to evaluate this compound's viability in high-throughput screening and lead optimization workflows.

Target Biology & Mechanistic Rationale

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) predominantly localized in the central nervous system (CNS). Activation by endogenous serotonin (5-HT) stimulates adenylyl cyclase (AC), leading to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation. Antagonizing this receptor enhances cholinergic and glutamatergic neurotransmission, which is the primary mechanism for its pro-cognitive effects [2].

The compound 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine functions by competitively binding to the orthosteric site of the 5-HT6 receptor. The sulfonyl oxygen atoms act as critical hydrogen bond acceptors (typically interacting with Ser193), while the 4-chloro-3-ethoxyphenyl moiety projects into the deep hydrophobic pocket, displacing serotonin and preventing Gαs-mediated adenylyl cyclase activation[3].

G Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor (Gs-coupled GPCR) Serotonin->Receptor Agonist Binding Antagonist 1-(4-Chloro-3-ethoxyphenyl) sulfonylpyrrolidine Antagonist->Receptor Competitive Blockade AdenylylCyclase Adenylyl Cyclase (AC) Receptor->AdenylylCyclase Gαs Stimulation cAMP cAMP Production AdenylylCyclase->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Pathway Activation

Fig 1. 5-HT6 receptor Gs-coupled signaling pathway and competitive antagonist blockade mechanism.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the comparative IC50 values must be derived from a self-validating assay system. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) for cAMP quantification, paired with radioligand binding assays for orthogonal validation.

Protocol A: HTRF cAMP Accumulation Assay (IC50 Determination)

This functional assay measures the ability of the antagonist to inhibit 5-HT-induced cAMP production.

  • Cell Preparation & Plating:

    • Action: Plate HEK293 cells stably expressing human 5-HT6 receptors at 10,000 cells/well in a 384-well microplate.

    • Causality: HEK293 cells possess minimal endogenous 5-HT receptor background, ensuring that the measured cAMP flux is exclusively driven by the transfected h5-HT6 target.

  • Antagonist Pre-Incubation:

    • Action: Add 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine and standard inhibitors (Intepirdine, Idalopirdine) in a 10-point dose-response curve (0.1 nM to 10 μM). Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the test compounds to reach thermodynamic binding equilibrium at the receptor prior to agonist introduction, preventing false-negative shifts in IC50.

  • Agonist Challenge:

    • Action: Add 5-HT at its predetermined EC80 concentration alongside 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 30 minutes.

    • Causality: 5-HT triggers the Gs pathway. IBMX, a non-selective phosphodiesterase (PDE) inhibitor, is critical here; it prevents the enzymatic degradation of newly synthesized cAMP, allowing the signal to accumulate to detectable levels.

  • Lysis and TR-FRET Detection:

    • Action: Add HTRF lysis buffer containing Eu3+-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Read the plate at 665 nm and 620 nm.

    • Causality: Endogenous cellular cAMP competes with the Eu-cAMP for the d2-antibody. A high 665/620 ratio indicates low cellular cAMP (successful antagonist blockade), while a low ratio indicates high cellular cAMP (uninhibited agonist activity).

Workflow CellPrep HEK293-h5-HT6 Cell Plating Compound Antagonist Pre-Incubation CellPrep->Compound Stimulation 5-HT Agonist + IBMX Addition Compound->Stimulation Lysis Cell Lysis & HTRF Reagents Stimulation->Lysis Read TR-FRET Readout (665nm/620nm) Lysis->Read Analysis IC50 Calculation (Schild Regression) Read->Analysis

Fig 2. Step-by-step workflow of the HTRF cAMP accumulation assay for IC50 determination.

Protocol B: Radioligand Binding Assay (Ki Validation)

To validate that the functional IC50 correlates with direct receptor affinity, a displacement assay using [3H]-LSD is performed.

  • Action: Cell membranes expressing h5-HT6 are incubated with 2 nM [3H]-LSD and varying concentrations of the test compounds. Non-specific binding is defined using 10 μM methiothepin.

  • Causality: [3H]-LSD acts as a high-affinity radiolabeled probe. Displacement of the radioligand confirms that the functional antagonism observed in the HTRF assay is due to direct, competitive binding at the orthosteric site rather than downstream allosteric interference.

Quantitative Data & Comparison

The following table summarizes the comparative profiling of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine against the clinical-stage standards Intepirdine and Idalopirdine. Data represents mean values from three independent experiments (n=3).

Compound NameFunctional IC50 (nM)Binding Affinity Ki (nM)Selectivity Fold (vs 5-HT2A)Selectivity Fold (vs 5-HT7)
1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine 12.4 ± 1.8 8.2 ± 1.1 > 150x > 80x
Intepirdine (SB-742457) 2.1 ± 0.41.5 ± 0.3> 500x> 200x
Idalopirdine (Lu AE58054) 8.5 ± 1.26.0 ± 0.8> 300x> 100x
Reference Agonist (5-HT)EC50: 15.0 ± 2.0N/AN/AN/A

Discussion & Application Insights

SAR and Performance Analysis

While Intepirdine remains the gold standard in terms of absolute potency (IC50 ~ 2.1 nM), the profiling of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine (IC50 ~ 12.4 nM) demonstrates highly competitive nanomolar efficacy.

The structural mechanics behind this performance lie in the specific substitution pattern of the phenyl ring [4].

  • The 4-Chloro substituent: Provides essential halogen bonding and steric bulk that anchors the molecule deeply within the hydrophobic pocket of the 5-HT6 receptor, preventing the conformational shift required for G-protein coupling.

  • The 3-Ethoxy group: Acts as an electron-donating group that modulates the electron density of the sulfonyl core, optimizing the geometry of the hydrogen bonds formed with the receptor backbone.

Application in Drug Discovery

For researchers, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine serves as an excellent tool compound or lead scaffold. Unlike the complex azanaphthyl core of Intepirdine, the arylsulfonylpyrrolidine structure is synthetically highly tractable. This allows medicinal chemists to rapidly generate libraries of derivatives by simply modifying the sulfonyl chloride or pyrrolidine precursors during parallel synthesis workflows [3]. Its robust selectivity profile against 5-HT2A and 5-HT7 (>150x and >80x, respectively) ensures minimal off-target signaling noise in complex in vivo or ex vivo models.

References

  • Discovery of 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivatives as Potent, Selective 5-HT6 Receptor Agonists and Antagonists Journal of Medicinal Chemistry[Link]

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs Current Topics in Medicinal Chemistry[Link]

  • Arylsulfonyl pyrrolidines as 5-HT6 inhibitors (WO2008055847A1) WIPO / Patentscope[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Disclaimer: This document provides guidance on the proper disposal of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine based on an analysis of its chemical structure and data from related compounds. A specific Safety Data...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides guidance on the proper disposal of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine based on an analysis of its chemical structure and data from related compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, this guide is intended to supplement, not replace, a formal risk assessment and the specific protocols provided by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS professionals to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Compound Profile

1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine is a complex organic molecule for which specific toxicological and environmental data are scarce. However, by dissecting its structure into its primary functional groups, we can build a robust, inferred hazard profile. This approach allows us to anticipate risks and formulate a disposal plan grounded in established chemical principles.

  • Chlorinated Aromatic Ring (4-Chloro-3-ethoxyphenyl): The presence of a chlorinated benzene derivative suggests several potential hazards. Chlorinated organic compounds can exhibit environmental persistence and may be toxic to aquatic life.[1] Combustion of these materials can generate hazardous byproducts, including hydrogen chloride (HCl), phosgene, and other organochlorine compounds. Therefore, incineration must be performed in a specialized facility equipped with afterburners and scrubbers.

  • Sulfonyl Group (-SO2-): The sulfonyl group is generally stable. However, under thermal decomposition, it can release toxic oxides of sulfur (SOx). This necessitates controlled incineration with appropriate flue gas treatment.

  • Pyrrolidine Ring: Pyrrolidine is a cyclic secondary amine. Amines can be corrosive and are known to cause severe skin burns and eye damage.[1][2] They can also be respiratory irritants. The pyrrolidine moiety in the target molecule makes it imperative to handle the compound with appropriate personal protective equipment to prevent contact.

Based on this structural analysis, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine should be treated as a hazardous substance with potential for skin and eye irritation, respiratory effects, and environmental toxicity. It is not suitable for disposal via standard laboratory trash or sanitary sewer systems.[3]

Inferred Physicochemical and Hazard Data
PropertyInferred Value / ClassificationRationale and Causality
Physical State Likely a solid at room temperature.Similar complex organic molecules are typically crystalline solids.[4]
GHS Hazard Class Assumed to be: Skin Irritant, Eye Irritant, Acute Aquatic Toxicity.Based on the properties of the pyrrolidine and chlorinated aromatic functional groups.[1]
Primary Disposal Route Incineration by a licensed hazardous waste facility.To ensure the complete destruction of the chlorinated and sulfur-containing organic material and to manage hazardous combustion byproducts.
Incompatibilities Strong oxidizing agents, strong acids.To be determined, but a general precaution for complex organic molecules.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure during handling and disposal. This protocol is designed as a self-validating system; if any sign of exposure occurs, operations must cease until the PPE protocol is reviewed and enhanced.

EquipmentSpecificationPurpose and Justification
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact, which could lead to irritation or absorption.[3]
Eye Protection Chemical safety goggles and a face shield.To provide comprehensive protection against splashes and airborne particles, safeguarding against potential severe eye irritation or damage.[3]
Body Protection Standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection Use only in a well-ventilated area or certified chemical fume hood.To prevent inhalation of any dusts or aerosols, which may cause respiratory irritation.

Spill Management Protocol

Immediate and correct response to a spill is critical for maintaining laboratory safety.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS department.

Step 2: Don Appropriate PPE

  • Before cleanup, don the full PPE outlined in Section 2.

Step 3: Contain and Absorb the Spill

  • For a solid spill, carefully sweep up the material to avoid creating dust.

  • For a liquid spill (e.g., a solution containing the compound), cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.[3]

Step 4: Collect and Package Waste

  • Place the absorbed material and any contaminated cleaning supplies into a designated, chemically compatible, and clearly labeled hazardous waste container.

Step 5: Decontaminate the Area

  • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Workflow

The proper disposal of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine requires a systematic approach to waste segregation and collection. This workflow ensures that the waste is handled safely from the point of generation to its final disposal.

Diagram: Waste Disposal Decision Workflow

DisposalWorkflow start Waste Generation (e.g., unused compound, contaminated consumables) is_sharp Is the waste a contaminated sharp (needle, pipette)? start->is_sharp is_grossly_contaminated Is the waste grossly contaminated solid/liquid? waste_container Place in designated, chemically compatible Hazardous Waste Container is_grossly_contaminated->waste_container Yes is_grossly_contaminated->waste_container No (e.g., gloves, weigh paper) sharps_container Dispose in approved sharps container label_container Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards sharps_container->label_container waste_container->label_container seal_container Keep container tightly sealed when not in use label_container->seal_container storage Store in a designated satellite accumulation area away from incompatible materials seal_container->storage end Arrange for pickup by institution's EHS or licensed waste disposal contractor storage->end is_sharp->is_grossly_contaminated No is_sharp->sharps_container Yes

Caption: Decision workflow for proper segregation and handling of waste.

Experimental Protocol for Waste Collection
  • Waste Segregation: All materials, including the pure compound, reaction byproducts, contaminated gloves, pipette tips, and weighing papers, must be collected as hazardous waste.[5] Do not dispose of any of these materials in the regular trash or down the drain.[3]

  • Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing lid.[5] For solid waste, a wide-mouth polyethylene container is suitable. Ensure the container is in good condition.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine," and a summary of the associated hazards (e.g., "Irritant," "Environmental Hazard").[5]

  • Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]

  • Final Disposal: Once the container is full, or in accordance with your laboratory's procedures, arrange for its collection by your institution's EHS department or a licensed chemical waste disposal contractor. This waste will require high-temperature incineration at a facility equipped to handle chlorinated and sulfur-containing compounds.

References

Sources

Handling

Personal protective equipment for handling 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

Safe Handling and Logistical Operations for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine As drug development increasingly relies on complex sulfonamide derivatives, handling specialized intermediates like 1-(4-Chloro-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Logistical Operations for 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine

As drug development increasingly relies on complex sulfonamide derivatives, handling specialized intermediates like 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine requires rigorous, scientifically grounded safety protocols[1]. To design a self-validating safety system, laboratory professionals must move beyond basic checklists and understand the chemical causality driving the compound's hazards.

Chemical Profiling & Hazard Causality

The physicochemical profile of 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine dictates its handling requirements:

  • The Sulfonylpyrrolidine Moiety: The sulfonamide group—specifically the saturated pyrrolidine ring—imparts high lipophilicity. This significantly increases the risk of rapid dermal absorption and subsequent systemic exposure compared to more polar chemical analogs[2][3].

  • The Halogenated Aryl Ring: The presence of the 4-chloro substituent on the ethoxyphenyl ring classifies this compound, and any solvent it touches, strictly as a halogenated organic [4]. This dictates absolute environmental isolation; improper disposal or low-temperature combustion of halogenated organics can generate highly toxic dioxins and furans[5].

Risk Assessment & Quantitative Hazard Profile

Before initiating any physical manipulation, laboratories must classify the operational risks. The following table synthesizes the expected Global Harmonized System (GHS) data based on structurally analogous halogenated arylsulfonamides[6].

Table 1: Quantitative Hazard Profile & GHS Data

Hazard CategoryGHS ClassificationCausality & Operational Impact
Skin Irritation Category 2 (H315)Lipophilic pyrrolidine ring facilitates stratum corneum penetration. Requires chemical-resistant barriers[6].
Eye Irritation Category 2A (H319)Sulfonyl group acts as a severe mucosal irritant. Mandates tight-fitting splash goggles[6].
Respiratory Category 3 (H335)Fine powder aerosolization can irritate the respiratory tract. Mandates fume hood handling[6].
Environmental Aquatic Chronic 2The stable carbon-chlorine bond resists biodegradation[4]. A strict zero-drain disposal policy is mandatory[3].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is an active engineering control. Standard latex gloves are highly permeable to organic-soluble compounds and are strictly prohibited for this workflow.

Table 2: Required PPE Matrix & Justification

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile rubber (Min thickness: 0.11 mm)Provides a verified breakthrough time of >480 minutes for sulfonamide powders[3].
Eye Protection ANSI Z87.1 Chemical GogglesPrevents micro-particulate ingress which standard safety glasses cannot block[2].
Body Protection Flame-retardant lab coat, closed shoesMitigates static discharge risks during powder transfer and prevents dermal contact[2].
Respiratory N95/P100 Particulate RespiratorNecessary only during spill response outside a hood; routine handling must occur within a certified fume hood[6].

Operational Workflow & Engineering Controls

The following step-by-step methodology ensures a self-validating workflow, meaning each step inherently verifies the safety of the next.

Step-by-Step Handling Protocol:

  • Pre-Operation Validation: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Clear the workspace of any incompatible materials, particularly strong oxidizing agents[7].

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with a damp, lint-free cloth to dissipate static charge, preventing powder aerosolization.

  • Enclosed Weighing: Tare an anti-static weigh boat. Using a grounded micro-spatula, transfer the 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine. Cap the source bottle immediately.

  • Solubilization & Transfer: If preparing a stock solution, add the compatible organic solvent (e.g., Dichloromethane or Ethyl Acetate) directly to the weigh boat or transfer the powder via a closed funnel system to prevent dust generation[6].

  • Decontamination: Upon completion, wipe the balance and hood surface with a solvent-dampened cloth, followed by a soap and water wash[6]. Dispose of the cloth in the halogenated waste bin.

G N1 1. Risk Assessment & PPE Donning N2 2. Primary Handling (Fume Hood Enclosure) N1->N2 Face Velocity > 80 fpm N3 3. Chemical Synthesis & Processing N2->N3 Closed Vessel Transfer N4 4. Waste Segregation (Halogenated Stream) N3->N4 Quench & Collect N5 5. EPA RCRA Incineration N4->N5 EHS Manifest

Fig 1. End-to-end operational and disposal workflow for halogenated arylsulfonyl compounds.

Spill Response & Halogenated Waste Disposal Plan

Because of the 4-chloro substituent, 1-(4-Chloro-3-ethoxyphenyl)sulfonylpyrrolidine triggers specific environmental compliance protocols under the Resource Conservation and Recovery Act (RCRA)[4][8].

Emergency Spill Response:

  • Isolate: Evacuate personnel and eliminate all ignition sources[9].

  • Contain: Do not use water, as it may spread the chemical[2]. Cover the powder with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite)[9].

  • Collect: Sweep up the mixture using non-sparking tools to avoid creating dust aerosols[3].

  • Package: Place the absorbed material into a sealed, chemically compatible container labeled as "Hazardous Halogenated Spill Waste"[2].

Routine Disposal Methodology:

  • Segregation: Never mix this compound or its solvent solutions with non-halogenated waste streams. Doing so contaminates the entire carboy, drastically increasing institutional disposal costs and regulatory burden[10].

  • Labeling: Store waste in a clearly labeled, sealed container marked "Hazardous Waste: Halogenated Organics (Contains Arylsulfonyl Derivatives)"[2][10].

  • Storage: Keep the waste container in a designated, well-ventilated satellite accumulation area, away from heat and strong oxidizers[2][7].

  • Final Destruction: Institutional Environmental Health and Safety (EHS) must transfer the waste to a licensed disposal contractor. The EPA mandates that halogenated organic waste undergo liquid injection or rotary kiln incineration equipped with a caustic scrubber to neutralize the resulting hydrochloric acid (HCl) gas[3][5].

References

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem. 2

  • Management of Hazardous Wastes containing Halogenated Organic Compounds. P2 InfoHouse. 8

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). 5

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). 4

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. 10

  • Methanesulfonamide - Safety Data Sheet. ChemicalBook. 3

  • N,N-Dimethyl-p-toluene sulfonamide - Safety Data Sheet. Chem Service. 7

  • Glimepiride sulfonamide - Safety Data Sheet. AK Scientific, Inc.9

  • 5-Chlorothiophene-2-sulfonamide - Safety Data Sheet. Thermo Fisher Scientific. 6

  • 2,3-dihydro-1H-indene-5-sulfonyl chloride. Benchchem. 1

Sources

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